molecular formula C58H96O21 B15600730 Isoapoptolidin

Isoapoptolidin

Cat. No.: B15600730
M. Wt: 1129.4 g/mol
InChI Key: BGIXVQPJBLGABA-DFTYRMFRSA-N
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Description

Isoapoptolidin is a useful research compound. Its molecular formula is C58H96O21 and its molecular weight is 1129.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C58H96O21

Molecular Weight

1129.4 g/mol

IUPAC Name

(3E,5E,7E,9R,10R,11E,13E,17S,18S,20S,21R)-21-[(2R,3R,4S,5R)-2,4-dihydroxy-6-[(2R)-2-[(2R,4S,5S,6S)-4-hydroxy-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-10-[(2R,3S,4S,5R,6S)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17,20-dihydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacyclohenicosa-3,5,7,11,13-pentaen-2-one

InChI

InChI=1S/C58H96O21/c1-29-17-16-18-40(59)44(69-13)25-41(60)54(78-55(65)33(5)23-31(3)21-30(2)22-32(4)42(20-19-29)76-56-51(64)50(63)52(71-15)37(9)74-56)58(67)35(7)48(61)34(6)43(79-58)24-39(28-68-12)75-47-27-57(11,66)53(38(10)73-47)77-46-26-45(70-14)49(62)36(8)72-46/h17,19-23,32,34-54,56,59-64,66-67H,16,18,24-28H2,1-15H3/b20-19+,29-17+,30-22+,31-21+,33-23+/t32-,34+,35-,36-,37+,38+,39-,40+,41+,42-,43?,44+,45-,46+,47+,48+,49-,50+,51+,52+,53+,54-,56+,57+,58-/m1/s1

InChI Key

BGIXVQPJBLGABA-DFTYRMFRSA-N

Origin of Product

United States

Foundational & Exploratory

Isoapoptolidin: A Technical Guide to its Discovery, Isolation, and Characterization from Nocardiopsis sp.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of isoapoptolidin, a natural product derived from the fermentation of Nocardiopsis sp.. This compound is the ring-expanded isomer of the potent and selective apoptosis inducer, apoptolidin (B62325). This document details the discovery of this compound, the fermentation process for its production, and the specific methodologies for its isolation and purification. Furthermore, it presents a summary of its physicochemical properties, and an analysis of its biological mechanism of action, including its role as an inhibitor of mitochondrial F0F1-ATPase. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding for researchers in drug discovery and development.

Introduction

The genus Nocardiopsis, a group of actinomycetes, is a well-established source of structurally diverse and biologically active secondary metabolites.[1] Among these is apoptolidin, a macrolide that has garnered significant attention for its ability to selectively induce apoptosis in transformed cells.[2][3] During the isolation and characterization of apoptolidin from fermentation broths of Nocardiopsis sp., a naturally occurring, ring-expanded isomer, this compound, was discovered.[4]

Apoptolidin isomerizes to this compound, particularly under basic conditions, to form an equilibrium mixture.[4] This guide provides an in-depth look at the discovery, isolation, and biological context of this compound, offering valuable information for researchers interested in this class of compounds for potential therapeutic applications.

Discovery and Production

Producing Organism

This compound, as an isomer of apoptolidin, originates from the fermentation of the actinomycete Nocardiopsis sp.[4] Specifically, the strain Nocardiopsis sp. FU40 has been identified as a producer of the apoptolidin family of compounds.[5]

Fermentation Protocol

The production of apoptolidins, and by extension this compound, is achieved through a multi-stage fermentation process. The following protocol is adapted from methodologies described for Nocardiopsis sp. FU40.[6]

Table 1: Media Composition for Nocardiopsis sp. Fermentation

Medium TypeComponentConcentration
Seed Medium Soluble Starch1%
Molasses1%
Peptone1%
Beef Extract1%
pH7.2
Production Medium Glycerol2%
Molasses1%
Casamino Acid0.5%
Peptone0.1%
CaCO₃0.1%
pH7.2

Experimental Protocol: Fermentation

  • Spore Inoculation: Spores of Nocardiopsis sp. are inoculated onto Bennett's agar (B569324) plates and incubated at 30°C for 5-6 days.[6]

  • Seed Culture: Fresh spores are then used to inoculate a seed medium, which is cultured at 30°C with shaking for 4 days.[6]

  • Production Culture: The seed culture is subsequently transferred to a larger volume of production medium and incubated at 30°C with shaking for 6 days.[6]

Fermentation_Workflow cluster_0 Fermentation Process Spores Spores Seed_Culture Seed_Culture Spores->Seed_Culture Inoculation (4 days) Production_Culture Production_Culture Seed_Culture->Production_Culture Inoculation (6 days) Harvest Harvest Production_Culture->Harvest Isolation_Workflow Fermentation_Broth Fermentation_Broth Extraction Extraction Fermentation_Broth->Extraction Crude_Extract Crude_Extract Extraction->Crude_Extract Flash_Chromatography Flash_Chromatography Crude_Extract->Flash_Chromatography Semi_pure_Fraction Semi_pure_Fraction Flash_Chromatography->Semi_pure_Fraction Preparative_RP_HPLC Preparative_RP_HPLC Semi_pure_Fraction->Preparative_RP_HPLC Pure_this compound Pure_this compound Preparative_RP_HPLC->Pure_this compound Apoptosis_Signaling_Pathway cluster_0 Mitochondrion cluster_1 Cytoplasm F0F1_ATPase F0F1_ATPase Cytochrome_c_release Cytochrome_c_release F0F1_ATPase->Cytochrome_c_release leads to Apoptosome Apoptosome Cytochrome_c_release->Apoptosome Activates Bcl2 Bcl2 Bcl2->Cytochrome_c_release Inhibits Caspase9 Caspase9 Apoptosome->Caspase9 Activates Caspase3 Caspase3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound This compound->F0F1_ATPase Inhibits

References

Isoapoptolidin's Mechanism of Action in Apoptosis Induction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoapoptolidin (B15209), a macrolide natural product, is a potent inducer of apoptosis, demonstrating significant potential in the development of novel cancer therapeutics. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound-induced apoptosis. While much of the detailed mechanistic data available is for its closely related isomer, apoptolidin (B62325) A, the structural similarity and equilibrium between the two compounds suggest a congruent mechanism of action. This document will primarily focus on the established pathways for apoptolidin A, with the understanding that these are highly likely to be applicable to this compound. The core of this mechanism involves the inhibition of mitochondrial F0F1-ATPase, triggering the intrinsic apoptotic pathway. This guide will detail the signaling cascade, from mitochondrial disruption to caspase activation, and provide methodologies for the key experiments used to elucidate this pathway.

Introduction

Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis, and its dysregulation is a hallmark of cancer.[1] Natural products have long been a valuable source of novel therapeutic agents, with many exhibiting the ability to selectively induce apoptosis in cancer cells.[2] Apoptolidin, first isolated from Nocardiopsis sp., and its isomer, this compound, have emerged as promising candidates in this area.[3] These compounds exhibit selective cytotoxicity against various cancer cell lines.[2][4] The primary molecular target of apoptolidin has been identified as the mitochondrial F0F1-ATPase (ATP synthase).[4] Inhibition of this enzyme disrupts mitochondrial function, initiating a cascade of events that culminates in apoptotic cell death.

Core Mechanism of Action: Inhibition of Mitochondrial F0F1-ATPase

The central mechanism of action for apoptolidin-induced apoptosis is the inhibition of the mitochondrial F0F1-ATPase.[4] This multi-subunit enzyme is responsible for the synthesis of ATP through oxidative phosphorylation. By binding to the F1 subcomplex of ATP synthase, apoptolidin disrupts the proton motive force and the generation of ATP, leading to mitochondrial dysfunction.[3] This event is the primary trigger for the downstream apoptotic signaling cascade.

The Intrinsic (Mitochondrial) Pathway of Apoptosis

This compound, following the mechanism of apoptolidin A, activates the intrinsic pathway of apoptosis, which is initiated by intracellular stress signals leading to mitochondrial permeabilization.[2][5]

Disruption of Mitochondrial Membrane Potential (ΔΨm)

A key consequence of F0F1-ATPase inhibition is the disruption of the mitochondrial membrane potential (ΔΨm).[6] The collapse of ΔΨm is an early and critical event in the apoptotic process.[7] This depolarization of the mitochondrial inner membrane leads to the opening of the mitochondrial permeability transition pore (MPTP).[8]

Regulation by the Bcl-2 Family of Proteins

The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway, maintaining a balance between pro-apoptotic and anti-apoptotic signals.[9][10]

  • Anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL): These proteins act to preserve mitochondrial integrity and prevent the release of pro-apoptotic factors.[8]

  • Pro-apoptotic proteins (e.g., Bax, Bak): Upon activation, these proteins oligomerize in the outer mitochondrial membrane, forming pores that lead to mitochondrial outer membrane permeabilization (MOMP).[11]

Apoptolidin A has been shown to modulate the expression of these proteins, leading to an increased Bax/Bcl-2 ratio.[5] This shift in balance favors the pro-apoptotic members, facilitating MOMP.

Release of Apoptogenic Factors

The increase in mitochondrial outer membrane permeability results in the release of several pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. The most notable of these is cytochrome c .[6]

Apoptosome Formation and Caspase Activation

Once in the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1). This binding, in the presence of dATP, triggers the formation of a large protein complex known as the apoptosome .[12] The apoptosome then recruits and activates the initiator caspase-9 .[13]

Activated caspase-9 proceeds to cleave and activate the executioner caspases, primarily caspase-3 and caspase-7 .[13][14] These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.[15]

Signaling Pathway Diagram

Isoapoptolidin_Apoptosis_Pathway cluster_extracellular Extracellular Space / Cytoplasm cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm This compound This compound F0F1_ATPase F0F1-ATPase This compound->F0F1_ATPase Inhibits MMP ΔΨm Collapse F0F1_ATPase->MMP Leads to Bcl2_family Bax/Bcl-2 Ratio ↑ MMP->Bcl2_family MOMP MOMP Bcl2_family->MOMP Promotes Cytochrome_c_release Cytochrome c Release MOMP->Cytochrome_c_release Results in Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c_release->Apoptosome Initiates Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Activated Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound-induced intrinsic apoptosis pathway.

Quantitative Data

The following tables summarize the quantitative data available for apoptolidin A, which is expected to be comparable to this compound.

Table 1: Antiproliferative Activity of Apoptolidin A

Cell LineIC50 ValueReference
RKO (colorectal cancer)Not explicitly stated, but significant apoptosis at 4 µM[5]
HCT116 (colorectal cancer)Not explicitly stated, but significant apoptosis at 10 µM[5]

Table 2: Induction of Apoptosis by Apoptolidin A in Colorectal Cancer Cells (48h treatment)

Cell LineConcentration% Apoptotic Cells (Early + Late)Fold Increase vs. ControlReference
RKOVehicle Control8.25%-[5]
RKO4 µM26.35%~3.2[5]
HCT116Vehicle Control6.97%-[5]
HCT11610 µM30.73%~4.4[5]

Table 3: Modulation of Bcl-2 Family Proteins by Apoptolidin A

Cell LineTreatmentChange in Bax ExpressionChange in Bcl-2 ExpressionReference
CRC CellsApoptolidin AIncreasedDecreased[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the apoptotic mechanism of action of compounds like this compound.

Cell Viability and IC50 Determination

Objective: To determine the concentration of this compound that inhibits the growth of a cell population by 50% (IC50).

Method: MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 24, 48, or 72 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Quantification of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic cells.

Method: Flow Cytometry

  • Cell Treatment: Treat cells with this compound at the desired concentration and time point.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Objective: To assess the effect of this compound on mitochondrial integrity.

Method: JC-1 Staining

  • Cell Treatment: Treat cells with this compound.

  • JC-1 Staining: Incubate the cells with JC-1 dye (5 µg/mL) for 15-30 minutes at 37°C.

  • Washing: Wash the cells with PBS.

  • Analysis: Analyze the cells using fluorescence microscopy or flow cytometry. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. A shift from red to green fluorescence indicates mitochondrial depolarization.

Western Blot Analysis of Apoptosis-Related Proteins

Objective: To determine the effect of this compound on the expression levels of key apoptotic proteins.

Method:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-9, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression.

Caspase Activity Assay

Objective: To measure the activity of executioner caspases.

Method: Fluorometric Assay

  • Cell Lysis: Treat and lyse cells as described for Western blotting.

  • Assay Reaction: In a 96-well plate, mix the cell lysate with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

  • Incubation: Incubate at 37°C for 1-2 hours.

  • Fluorescence Measurement: Measure the fluorescence of the cleaved substrate using a fluorometer (excitation ~380 nm, emission ~460 nm).

  • Data Analysis: Quantify the increase in fluorescence relative to untreated controls to determine the fold-change in caspase-3 activity.

Experimental Workflow Diagram

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis & Interpretation start Cancer Cell Culture treatment Treat with this compound start->treatment viability Cell Viability (MTT) treatment->viability flow_cytometry Apoptosis Quantification (Annexin V/PI) treatment->flow_cytometry mmp_assay Mitochondrial Potential (JC-1) treatment->mmp_assay western_blot Protein Expression (Western Blot) treatment->western_blot caspase_assay Caspase Activity treatment->caspase_assay ic50 IC50 Determination viability->ic50 apoptosis_quant Quantify Apoptotic Cells flow_cytometry->apoptosis_quant mmp_change Assess ΔΨm mmp_assay->mmp_change protein_change Analyze Protein Levels (Bax/Bcl-2, Caspases) western_blot->protein_change caspase_activity_quant Quantify Caspase Activity caspase_assay->caspase_activity_quant conclusion Elucidate Mechanism of Action ic50->conclusion apoptosis_quant->conclusion mmp_change->conclusion protein_change->conclusion caspase_activity_quant->conclusion

Caption: Workflow for investigating this compound-induced apoptosis.

Conclusion

This compound induces apoptosis in cancer cells primarily through the inhibition of mitochondrial F0F1-ATPase. This leads to the activation of the intrinsic apoptotic pathway, characterized by the disruption of the mitochondrial membrane potential, an increased Bax/Bcl-2 ratio, the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the therapeutic potential of this compound and similar compounds. While the specific quantitative data for this compound remains to be fully elucidated, the mechanistic insights gained from its close isomer, apoptolidin A, provide a strong foundation for its continued development as a promising anti-cancer agent. Further studies are warranted to confirm these mechanisms specifically for this compound and to explore its efficacy in a broader range of cancer models.

References

Isoapoptolidin as a Mitochondrial F0F1-ATPase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of isoapoptolidin (B15209), a potent and selective inhibitor of mitochondrial F0F1-ATPase. By targeting this crucial enzyme complex, this compound disrupts cellular energy metabolism, leading to the induction of apoptosis, particularly in cancer cells. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory effects, outlines comprehensive experimental protocols for its study, and visualizes the associated signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of cancer biology, mitochondrial research, and drug development.

Introduction

The mitochondrial F0F1-ATPase, also known as ATP synthase or Complex V, is a critical enzyme complex located in the inner mitochondrial membrane. It plays a central role in cellular energy production by synthesizing ATP through oxidative phosphorylation. Due to their high energy demands, cancer cells are particularly vulnerable to disruptions in ATP synthesis, making the F0F1-ATPase an attractive target for anticancer drug development.

Apoptolidin and its isomer, this compound, are macrolide natural products that have demonstrated selective cytotoxicity against various cancer cell lines. Their mechanism of action has been identified as the inhibition of mitochondrial F0F1-ATPase. This guide focuses on this compound, providing a detailed examination of its function as an F0F1-ATPase inhibitor and its potential as a therapeutic agent.

Mechanism of Action

This compound exerts its cytotoxic effects by directly binding to and inhibiting the F0F1-ATPase complex. The F0 domain is the proton pore, while the F1 domain contains the catalytic sites for ATP synthesis. Inhibition of this complex leads to a cascade of events that culminate in apoptotic cell death.

The primary consequences of F0F1-ATPase inhibition by this compound include:

  • Disruption of ATP Synthesis: By blocking the F0F1-ATPase, this compound halts the production of ATP, leading to cellular energy depletion.

  • Mitochondrial Membrane Depolarization: The inhibition of the proton channel disrupts the proton motive force, causing a decrease in the mitochondrial membrane potential (ΔΨm).

  • Induction of the Intrinsic Apoptotic Pathway: The loss of mitochondrial integrity triggers the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol. This initiates a caspase cascade, ultimately leading to programmed cell death.

Quantitative Data

The inhibitory potency of this compound and its parent compound, apoptolidin, against F0F1-ATPase has been quantified in various studies. The following tables summarize the key quantitative data, including IC50 and Ki values, providing a comparative overview of their activity.

CompoundF0F1-ATPase Inhibition IC50 (µM)Antiproliferative Activity GI50 (nM) (Ad12-3Y1 cells)Reference
Apoptolidin0.76.5[1]
This compound 17 9.0 [1]
Oligomycin0.00021.0[1]
CompoundF0F1-ATPase Inhibition Ki (µM)Reference
Apoptolidin4-5[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as a mitochondrial F0F1-ATPase inhibitor.

Mitochondrial F0F1-ATPase Activity Assay (Coupled Spectrophotometric Assay)

This assay measures the rate of ATP hydrolysis by F0F1-ATPase. The production of ADP is coupled to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.[3][4]

Materials:

  • Isolated mitochondria or submitochondrial particles

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM MgCl2

  • ATP solution (100 mM)

  • Phosphoenolpyruvate (PEP, 100 mM)

  • NADH solution (10 mM)

  • Pyruvate kinase (PK) / Lactate dehydrogenase (LDH) enzyme mixture

  • This compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare the reaction mixture in a microplate well or cuvette containing assay buffer, PEP, NADH, and the PK/LDH enzyme mixture.

  • Add the mitochondrial preparation to the reaction mixture and incubate for a few minutes to equilibrate.

  • Add the desired concentration of this compound or vehicle control and incubate for the desired time.

  • Initiate the reaction by adding ATP.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the ATPase activity.

  • Calculate the specific activity and the percentage of inhibition compared to the vehicle control.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

JC-1 is a lipophilic cationic dye that accumulates in the mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.[5][6][7]

Materials:

  • Cultured cells

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • JC-1 staining solution

  • Flow cytometer or fluorescence microscope

Procedure:

  • Culture cells to the desired density and treat with this compound or vehicle control for the desired time.

  • Harvest the cells and wash with PBS.

  • Resuspend the cells in pre-warmed cell culture medium containing JC-1 staining solution.

  • Incubate the cells at 37°C in the dark for 15-30 minutes.

  • Wash the cells with PBS to remove excess dye.

  • Resuspend the cells in PBS for analysis.

  • Analyze the cells using a flow cytometer with excitation at 488 nm and emission filters for green (FITC channel) and red (PE channel) fluorescence.

  • Alternatively, visualize the cells under a fluorescence microscope.

  • Calculate the ratio of red to green fluorescence intensity to determine the change in ΔΨm.

Detection of Caspase-9 Activation by Western Blot

Activation of the intrinsic apoptotic pathway leads to the cleavage and activation of initiator caspases, such as caspase-9. Western blotting can be used to detect the cleaved, active form of caspase-9.[8][9]

Materials:

  • Cultured cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against caspase-9 (recognizing both pro- and cleaved forms)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells and quantify the protein concentration.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against caspase-9 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Detect the protein bands using an imaging system. The appearance of a smaller, cleaved caspase-9 band indicates its activation.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Isoapoptolidin_Signaling_Pathway This compound This compound F0F1_ATPase Mitochondrial F0F1-ATPase This compound->F0F1_ATPase Inhibits ATP_Depletion ATP Depletion F0F1_ATPase->ATP_Depletion Leads to MMP_Collapse Mitochondrial Membrane Potential Collapse (ΔΨm ↓) F0F1_ATPase->MMP_Collapse Leads to Cytochrome_c Cytochrome c Release MMP_Collapse->Cytochrome_c Triggers Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleaves & Activates Caspase3 Active Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays ATPase_Assay F0F1-ATPase Activity Assay IC50_Determination Determine IC50 Value ATPase_Assay->IC50_Determination end End IC50_Determination->end Cell_Treatment Treat Cells with this compound MMP_Assay Mitochondrial Membrane Potential Assay (JC-1) Cell_Treatment->MMP_Assay Caspase_Assay Caspase-9 Activation Assay (Western Blot) Cell_Treatment->Caspase_Assay Apoptosis_Quantification Quantify Apoptosis (e.g., Annexin V/PI) Cell_Treatment->Apoptosis_Quantification Apoptosis_Quantification->end start Start start->ATPase_Assay start->Cell_Treatment

References

The Structure-Activity Relationship of Isoapoptolidin and Its Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Promising Class of Apoptosis Inducers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoapoptolidin (B15209), a stereoisomer of the macrolide apoptolidin (B62325), represents a compelling starting point for the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the current understanding of the structure-activity relationship (SAR) of this compound and its analogs. By targeting the mitochondrial F1F0-ATP synthase, these compounds induce apoptosis, a key mechanism for eliminating cancerous cells. This document summarizes the available quantitative data on the biological activity of these compounds, details the key experimental protocols for their evaluation, and visualizes the pertinent signaling pathways to facilitate a deeper understanding of their mechanism of action and guide future drug discovery efforts.

Introduction

Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis. Its dysregulation is a hallmark of cancer, making the induction of apoptosis a primary strategy in oncology drug discovery.[1] Natural products have historically been a rich source of novel therapeutic agents, and the macrolide apoptolidin, first isolated from Nocardiopsis sp., has garnered significant attention for its potent and selective cytotoxic effects.[2] this compound, a more stable isomer of apoptolidin, has emerged as a key compound of interest.[1] This guide focuses on the structure-activity relationship of this compound and its analogs, providing a detailed resource for researchers aiming to exploit this chemical scaffold for the development of next-generation anticancer drugs.

The primary molecular target of the apoptolidin family has been identified as the F1 subcomplex of mitochondrial ATP synthase.[3] Inhibition of this essential enzyme disrupts cellular energy metabolism, leading to the initiation of the intrinsic apoptotic pathway. Understanding how structural modifications to the this compound scaffold impact its interaction with ATP synthase and subsequent cellular activity is paramount for optimizing its therapeutic potential.

Structure-Activity Relationship (SAR)

While extensive SAR studies on a wide range of this compound analogs are not yet publicly available, preliminary investigations involving apoptolidin and its derivatives have provided initial insights into the key structural features required for biological activity.

Key Structural Features and Modifications:

  • Macrolactone Core: The 20-membered macrolide ring is the fundamental scaffold essential for activity. Its conformation is critical for binding to the ATP synthase complex.

  • Glycosylation: The disaccharide moiety attached to the macrolactone core plays a significant role in cellular cytotoxicity. A deglycosylated derivative of apoptolidin has been shown to retain considerable activity against the mitochondrial ATPase but exhibits greatly reduced cellular cytotoxicity. This suggests that the sugar moieties are crucial for cell permeability, bioavailability, or proper orientation within the binding pocket, rather than being directly involved in the inhibition of the enzyme itself.

  • Hydroxyl Groups: The numerous hydroxyl groups on the macrolactone and sugar moieties offer opportunities for modification. Peracetylation, the process of acetylating these hydroxyl groups, has been explored. Acetylation can increase the lipophilicity of a molecule, potentially enhancing its ability to cross cell membranes. The impact of such modifications on the biological activity of this compound warrants further investigation.

Quantitative Data Summary:

Due to the limited number of publicly available SAR studies on a series of this compound analogs, a comprehensive table of IC50 values is not yet possible. Research has primarily focused on the parent compounds, apoptolidin and this compound, and a few key derivatives. The table below summarizes the conceptual findings from the available literature.

Compound/AnalogModificationTarget Activity (ATP Synthase Inhibition)Cellular Cytotoxicity (e.g., IC50)Key SAR Implication
This compound Parent CompoundActivePotentBaseline activity; macrolide core is essential.
Apoptolidin Isomer of this compoundActivePotentIsomeric form influences stability but not the core mechanism.
Deglycosylated Apoptolidin Removal of the disaccharide moietyRetainedGreatly ReducedSugar moieties are critical for cellular activity, likely impacting uptake or localization.
Peracetylated Apoptolidin Acetylation of hydroxyl groupsUndeterminedUndeterminedModification of hydroxyl groups could modulate pharmacokinetic properties.

Mechanism of Action and Signaling Pathways

This compound and its analogs induce apoptosis primarily through the inhibition of mitochondrial F1F0-ATP synthase. This disruption of cellular energy homeostasis triggers the intrinsic apoptotic pathway.

Signaling_Pathway cluster_extracellular Extracellular This compound This compound ATP_Synthase ATP_Synthase This compound->ATP_Synthase Inhibition ATP_Depletion ATP_Depletion ATP_Synthase->ATP_Depletion MMP_Loss MMP_Loss ATP_Depletion->MMP_Loss PI3K_Akt_mTOR PI3K_Akt_mTOR ATP_Depletion->PI3K_Akt_mTOR Potential Inhibition Cytochrome_c Cytochrome_c MMP_Loss->Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome Caspase9 Caspase9 Apoptosome->Caspase9 Activation Caspase3 Caspase3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Workflow for SAR Studies:

SAR_Workflow Start Start: This compound Scaffold Analog_Synthesis Analog Synthesis (e.g., Deglycosylation, Acetylation) Start->Analog_Synthesis In_Vitro_Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay, IC50 Determination) Analog_Synthesis->In_Vitro_Screening Active_Analogs Active Analogs Identified? In_Vitro_Screening->Active_Analogs Active_Analogs->Analog_Synthesis No Target_Validation Target Validation (ATP Synthase Inhibition Assay) Active_Analogs->Target_Validation Yes Mechanism_Studies Mechanism of Action Studies (Apoptosis Assays, Signaling Analysis) Target_Validation->Mechanism_Studies Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and its analogs.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of test compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well microplates

  • Test compound (this compound or analog) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells, count them, and adjust the cell suspension to a concentration of 5 x 10^4 cells/mL in complete culture medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use a suitable software to determine the IC50 value.

Apoptosis Induction Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells and treat with the test compound at the desired concentration and for the appropriate time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Mitochondrial F1F0-ATP Synthase Inhibition Assay

This assay measures the effect of the test compound on the activity of mitochondrial ATP synthase.

Materials:

  • Isolated mitochondria from a suitable source (e.g., rat liver or cultured cells)

  • Assay buffer (e.g., containing Tris-HCl, KCl, MgCl2)

  • ATP

  • NADH

  • Pyruvate kinase/lactate dehydrogenase (PK/LDH) enzyme mix

  • Phosphoenolpyruvate (PEP)

  • Test compound

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, NADH, PEP, and the PK/LDH enzyme mix.

  • Mitochondria Addition: Add a known amount of isolated mitochondria to the reaction mixture.

  • Compound Addition: Add the test compound at various concentrations. Include a control without the compound.

  • Initiation of Reaction: Start the reaction by adding ATP. The hydrolysis of ATP by the F1F0-ATPase will be coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

  • Data Analysis: Calculate the rate of NADH oxidation for each concentration of the test compound. Determine the percentage of inhibition of ATP synthase activity relative to the control and calculate the IC50 value.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds for the development of novel anticancer therapies. Their mechanism of action, centered on the inhibition of mitochondrial ATP synthase and subsequent induction of apoptosis, provides a clear rationale for their development. The preliminary SAR data suggest that while the macrolactone core is essential for target engagement, the glycosidic moieties are critical for cellular activity.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound analogs. Modifications to the sugar moieties, the macrolactone ring, and the various hydroxyl groups will be crucial for elucidating a more detailed SAR and for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. A deeper investigation into the specific signaling pathways modulated by this compound will further enhance our understanding of its cellular effects and may reveal opportunities for combination therapies. The methodologies and insights provided in this guide are intended to serve as a valuable resource for the scientific community in advancing the development of this exciting class of potential anticancer agents.

References

Isoapoptolidin's Role in Targeting Cancer Cell Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. A key feature of this altered metabolism is a reliance on pathways such as aerobic glycolysis and oxidative phosphorylation (OXPHOS). Targeting these metabolic vulnerabilities presents a promising avenue for novel anticancer therapies. Isoapoptolidin (B15209), a member of the apoptolidin (B62325) family of glycomacrolides, has emerged as a molecule of interest due to its selective cytotoxicity towards cancer cells. This technical guide delineates the core mechanism of this compound's action, focusing on its role as an inhibitor of mitochondrial ATP synthase and the subsequent impact on cancer cell metabolism and survival. This document provides an in-depth overview of its mechanism, quantitative data on the related compound apoptolidin, detailed experimental protocols for studying its effects, and visualizations of the key signaling pathways and experimental workflows.

Introduction: The Metabolic Landscape of Cancer and the Promise of this compound

The metabolic phenotype of cancer cells is characterized by an increased uptake of glucose and a high rate of glycolysis, even in the presence of oxygen—a phenomenon known as the "Warburg effect". While aerobic glycolysis is a hallmark of many cancers, there is a growing recognition that a significant subset of cancer cells, particularly cancer stem cells, are heavily dependent on mitochondrial oxidative phosphorylation (OXPHOS) for their energy and biosynthetic needs.[1] This reliance on OXPHOS presents a critical vulnerability that can be exploited for therapeutic intervention.

The apoptolidin family of glycomacrolides has been identified through phenotypic screens for their ability to selectively induce apoptosis in cancer cells.[1] this compound is a naturally occurring isomer of apoptolidin.[2] The primary molecular target of this class of compounds is the mitochondrial F1Fo-ATP synthase, a critical enzyme complex responsible for the majority of cellular ATP production through OXPHOS.[1][3][4][5] By inhibiting ATP synthase, this compound disrupts the energy homeostasis of cancer cells, leading to mitochondrial dysfunction and the initiation of the intrinsic apoptotic pathway. Although this compound A is reported to be approximately 10-fold less potent than apoptolidin A in inhibiting F1Fo-ATP synthase, its mechanism of action is understood to be the same.[3]

Mechanism of Action: Inhibition of Mitochondrial ATP Synthase

The central mechanism of this compound's anticancer activity is the direct inhibition of mitochondrial F1Fo-ATP synthase.

  • Molecular Target: this compound, like other apoptolidins, binds to the F1 subcomplex of ATP synthase.[1][5]

  • Inhibitory Action: This binding event occurs at the interface of the α and β subunits, locking the enzyme in a conformation that prevents the rotation of the central stalk.[1] This rotational movement is essential for the catalytic cycle of ATP synthesis. The inhibition effectively halts both ATP synthesis and, under conditions of mitochondrial depolarization, ATP hydrolysis.[1]

  • Consequences of Inhibition: The inhibition of ATP synthase leads to a cascade of events within the cancer cell:

    • Decreased ATP Production: The primary consequence is a rapid depletion of cellular ATP derived from OXPHOS.

    • Mitochondrial Dysfunction: The blockage of the proton channel in ATP synthase leads to an increase in the mitochondrial membrane potential, followed by mitochondrial depolarization, increased production of reactive oxygen species (ROS), and the release of pro-apoptotic factors.[6][7]

    • Induction of Apoptosis: The disruption of mitochondrial integrity and the release of cytochrome c into the cytosol activate the intrinsic pathway of apoptosis.[8][9]

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the signaling cascade initiated by this compound's inhibition of ATP synthase, leading to apoptosis.

This compound This compound ATPSynthase Mitochondrial F1Fo-ATP Synthase This compound->ATPSynthase Inhibits OXPHOS Oxidative Phosphorylation ATPSynthase->OXPHOS ATP ATP Production ATPSynthase->ATP Inhibition of MitoDysfunction Mitochondrial Dysfunction ATPSynthase->MitoDysfunction Induces OXPHOS->ATP ROS Increased ROS MitoDysfunction->ROS MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) MitoDysfunction->MOMP CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp37 Effector Caspases (Caspase-3, -7) Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis Bcl2 Anti-apoptotic Bcl-2 family proteins Bcl2->MOMP Inhibits

Caption: Signaling pathway of this compound-induced apoptosis.

Quantitative Data

While specific IC50 values for this compound are not widely published, data for its closely related isomer, apoptolidin, are available and provide a strong indication of the potency of this class of compounds against various cancer cell lines. It is noted that this compound is approximately 10-fold less potent than apoptolidin A.[3]

Cell LineCancer TypeApoptolidin IC50 (nM)Reference
E1A-transformed rat embryo fibroblastsTransformed Fibroblasts11[4]
NCI-H292Lung Carcinoma~100[3]
K562LeukemiaData not specified, but effective[1]
JurkatLeukemiaData not specified, but effective[9]
HeLaCervical CancerData not specified, but effective[9]
U937Histiocytic LymphomaData not specified, but effective[9]

Note: The table presents data for apoptolidin as a proxy for this compound's potential efficacy, with the caveat of its reduced potency.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effects of this compound on cancer cell metabolism and apoptosis.

Assessment of Cellular Respiration and Glycolysis (Seahorse XF Assay)

This protocol allows for the real-time measurement of the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.

Experimental Workflow Diagram

start Seed cancer cells in Seahorse XF microplate treat Treat cells with This compound (various conc.) start->treat incubate Incubate for desired time treat->incubate assay_prep Replace media with Seahorse XF assay medium incubate->assay_prep equilibrate Equilibrate in CO2-free incubator at 37°C assay_prep->equilibrate run Perform Seahorse XF Mito Stress Test equilibrate->run injections Sequential injections: 1. Oligomycin (ATP synthase inhibitor) 2. FCCP (uncoupler) 3. Rotenone/Antimycin A (Complex I/III inhibitors) run->injections measure Measure OCR and ECAR injections->measure analyze Analyze data to determine: - Basal respiration - ATP-linked respiration - Maximal respiration - Spare respiratory capacity measure->analyze

References

The Biosynthesis of Isoapoptolidin in Actinomycetes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of isoapoptolidin (B15209), a potent and selective antitumor macrolide produced by actinomycetes of the genus Nocardiopsis. This compound, an isomer of apoptolidin (B62325), is formed through a complex interplay of polyketide synthesis, tailoring modifications, and a key isomerization event. This document details the enzymatic machinery involved, presents available quantitative data, outlines key experimental protocols for pathway elucidation, and provides visual representations of the biosynthetic logic.

Introduction

This compound belongs to the apoptolidin family of macrolides, which have garnered significant interest in the field of oncology for their ability to selectively induce apoptosis in transformed cells. Understanding the biosynthesis of this compound is crucial for efforts in bioengineering to produce novel, more potent analogs and to improve production titers. This guide synthesizes the current knowledge on the genetic and biochemical basis of this compound formation in actinomycetes.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is intrinsically linked to that of apoptolidin. The current evidence suggests that this compound arises from the isomerization of apoptolidin. The overall pathway can be divided into three main stages: polyketide backbone synthesis, tailoring modifications, and the final isomerization step.

Assembly of the Polyketide Backbone

The core structure of the apoptolidins is a 20- or 21-membered macrolactone, assembled by a Type I Polyketide Synthase (PKS). In the producing organism, Nocardiopsis sp. FU40, a large biosynthetic gene cluster (BGC) spanning approximately 116 kb has been identified to orchestrate this process. This BGC encodes a modular Type I PKS system.

The PKS modules are responsible for the sequential condensation of extender units, likely derived from malonyl-CoA, methylmalonyl-CoA, and methoxymalonyl-CoA, to a starter unit. Each module contains a specific set of domains (ketosynthase, acyltransferase, ketoreductase, dehydratase, enoylreductase, and acyl carrier protein) that determine the structure of the growing polyketide chain. The process culminates in the cyclization of the linear polyketide to form the macrolactone ring of the apoptolidinone core.

Post-PKS Tailoring Modifications

Following the synthesis of the polyketide backbone, a series of tailoring enzymes modify the macrolactone to produce the mature apoptolidin molecule. These enzymes are also encoded within the same BGC and include:

  • Cytochrome P450 Monooxygenases (P450s): These enzymes are responsible for the regioselective hydroxylation of the macrolide core. Gene disruption studies have confirmed the essential role of putative P450 genes in apoptolidin biosynthesis.

  • Glycosyltransferases (GTs): A key feature of the apoptolidins is the presence of several deoxy-sugar moieties attached to the macrolactone. The BGC contains genes encoding for GTs that catalyze the attachment of these sugars from nucleotide-activated sugar donors. The sugar residues are crucial for the biological activity of the compounds.

  • Other Tailoring Enzymes: The BGC may also encode for other enzymes such as methyltransferases and acyltransferases that could be involved in further modifications of the macrolide or the sugar moieties.

Isomerization to this compound

This compound is an isomer of apoptolidin. The structural difference lies in the macrolide ring, where this compound possesses a 21-membered ring, while apoptolidin has a 20-membered ring. This transformation is believed to occur via an intramolecular transesterification, or ester migration, involving the hydroxyl group at C20.

This isomerization has been observed to occur in vivo and can also be induced chemically. Treatment of apoptolidin with methanolic triethylamine (B128534) leads to an equilibrium mixture of apoptolidin and this compound.[1] This suggests that the formation of this compound may be a spontaneous rearrangement under certain conditions, although the possibility of an enzyme that facilitates this isomerization in vivo cannot be entirely ruled out.

Quantitative Data on this compound Production

Quantitative data on the production of this compound is limited. However, some studies have reported the combined yields of apoptolidin and this compound from the fermentation of Nocardiopsis sp..

Compound(s)Producing StrainFermentation YieldIsomer Ratio (this compound:Apoptolidin)Reference
Apoptolidin and this compoundNocardiopsis sp.150-200 mg/L (combined)Not specified in fermentation broth[2]
Apoptolidin and this compound--1.4:1 (at equilibrium after chemical treatment)[1]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of genomic analysis and molecular biology techniques. Below are detailed methodologies for key experiments.

Gene Disruption in Nocardiopsis sp. for Functional Genomics

Gene knockout studies are crucial for confirming the function of genes within the biosynthetic gene cluster. A common method for targeted gene disruption in actinomycetes is through homologous recombination.

Methodology:

  • Construct Design: A disruption cassette is designed to replace the target gene. This cassette typically contains a resistance marker (e.g., apramycin (B1230331) resistance gene) flanked by homologous regions (typically 1-2 kb) upstream and downstream of the target gene.

  • Vector Construction: The disruption cassette is cloned into a suitable vector, often a non-replicating E. coli plasmid that can be transferred to Nocardiopsis sp. via conjugation.

  • Conjugation: The engineered plasmid is transferred from a donor E. coli strain (e.g., S17-1) to the recipient Nocardiopsis sp. strain through intergeneric conjugation. This is typically performed by mixing the donor and recipient strains on a suitable agar (B569324) medium and incubating to allow for cell-to-cell contact and DNA transfer.

  • Selection of Mutants: Exconjugants are selected on a medium containing an antibiotic corresponding to the resistance marker in the disruption cassette and an antibiotic to counter-select the E. coli donor.

  • Verification of Mutants: Putative mutants are verified by PCR using primers that bind outside the homologous regions and within the resistance marker to confirm the double-crossover event. Southern blotting can also be used for further confirmation.

  • Phenotypic Analysis: The mutant strain is then fermented, and the metabolic profile is analyzed by HPLC-MS to observe the effect of the gene knockout on the production of apoptolidin and this compound.

Heterologous Expression of the Biosynthetic Gene Cluster

Heterologous expression of the entire BGC in a model actinomycete host (e.g., Streptomyces coelicolor or Streptomyces albus) can be a powerful tool for pathway characterization and for producing novel analogs.

Methodology:

  • BGC Cloning: The large (~116 kb) apoptolidin BGC is cloned from the genomic DNA of Nocardiopsis sp.. This often requires the use of specialized techniques such as Transformation-Associated Recombination (TAR) cloning in yeast or the use of bacterial artificial chromosomes (BACs).

  • Vector Engineering: The cloned BGC is engineered into a suitable expression vector that can replicate in the chosen heterologous host. This vector should contain an origin of transfer (oriT) for conjugation and a selectable marker.

  • Host Transformation: The expression vector containing the BGC is introduced into the heterologous host, typically via conjugation or protoplast transformation.

  • Expression and Analysis: The heterologous host is fermented under conditions that promote the expression of the BGC. The culture broth is then extracted and analyzed by HPLC-MS to detect the production of apoptolidin, this compound, and any new metabolites.

Visualizing the Biosynthetic Pathway and Workflows

Biosynthesis Pathway of this compound

Isoapoptolidin_Biosynthesis cluster_0 Polyketide Synthesis cluster_1 Tailoring Modifications cluster_2 Isomerization Starter Starter Unit PKS Type I PKS Starter->PKS Extender Extender Units (Malonyl-CoA, etc.) Extender->PKS LinearPolyketide Linear Polyketide PKS->LinearPolyketide Apoptolidinone Apoptolidinone Core (Macrolactone) LinearPolyketide->Apoptolidinone Cyclization HydroxylatedCore Hydroxylated Core Apoptolidinone->HydroxylatedCore Hydroxylation P450s P450s P450s->HydroxylatedCore GTs Glycosyltransferases Apoptolidin Apoptolidin GTs->Apoptolidin Sugars Activated Sugars Sugars->GTs HydroxylatedCore->Apoptolidin Glycosylation This compound This compound Apoptolidin->this compound Isomerization (Ester Migration)

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Gene Disruption

Gene_Disruption_Workflow cluster_0 Vector Construction cluster_1 Genetic Manipulation cluster_2 Analysis A Design Disruption Cassette (Homologous Arms + Resistance Marker) B Clone into Conjugation Vector A->B C Intergeneric Conjugation (E. coli to Nocardiopsis sp.) B->C D Select for Double Crossover Mutants C->D E Verify Mutant by PCR/Southern Blot D->E F Ferment Mutant Strain E->F G Analyze Metabolite Profile (HPLC-MS) F->G

Caption: Workflow for gene disruption in Nocardiopsis sp.

Conclusion

The biosynthesis of this compound is a multifaceted process that begins with the assembly of a complex polyketide backbone, followed by a series of precise tailoring modifications, and culminates in a key isomerization event from its precursor, apoptolidin. While the core components of the biosynthetic machinery have been identified, further research is needed to fully characterize the function of each tailoring enzyme and to elucidate the precise mechanism and potential enzymatic control of the final isomerization step. The experimental protocols outlined in this guide provide a framework for future investigations aimed at unraveling the remaining mysteries of this compound biosynthesis and harnessing its potential for the development of novel anticancer therapeutics.

References

The Impact of Isoapoptolidin on Oncogene-Transformed Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selective induction of apoptosis in cancer cells is a cornerstone of modern oncology research. Isoapoptolidin (B15209), a macrolide natural product, has emerged as a compound of interest due to its potential to preferentially target and eliminate malignant cells. This technical guide provides an in-depth analysis of the purported effects of this compound on oncogene-transformed cell lines. While direct, comprehensive studies on this compound remain nascent, this document synthesizes available data on closely related compounds and the established principles of apoptosis in the context of oncogenic transformation to provide a foundational understanding. This guide details hypothetical mechanisms of action, experimental protocols for assessing its efficacy, and visual representations of the key signaling pathways and workflows.

Introduction: The Therapeutic Potential of Inducing Apoptosis in Cancer

Cancer is fundamentally a disease of uncontrolled cell proliferation and the evasion of programmed cell death, or apoptosis.[1][2] Oncogenic mutations often rewire cellular signaling pathways to promote survival and block apoptotic signals.[3][4] Therapeutic strategies that can overcome this resistance and selectively trigger apoptosis in cancer cells are of paramount importance.[5][6]

Natural products have historically been a rich source of anti-cancer compounds. Apoptolidin A, a related compound to this compound, has demonstrated significant cytotoxicity against various cancer cell lines and is known to selectively induce apoptosis in transformed cells.[6] This suggests that this compound may share a similar mechanism of action, making it a compelling candidate for further investigation. This guide will explore the potential effects of this compound on cells transformed by common oncogenes such as Ras and Myc, which are frequently deregulated in human cancers.[4][7][8]

Quantitative Data on Cytotoxicity

Table 1: Hypothetical IC50 Values of this compound in Oncogene-Transformed Murine Fibroblasts

Cell LineOncogenic TransformationHypothetical IC50 (nM)
NIH/3T3Parental> 10,000
NIH/3T3-RasH-Ras150
NIH/3T3-Mycc-Myc200
NIH/3T3-Srcv-Src180

Table 2: Hypothetical IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeKey Oncogenic Driver(s)Hypothetical IC50 (nM)
MCF10ANormal Breast Epithelial-> 10,000
MCF10A-rasBreast (Transformed)H-Ras120[7]
HCT116Colorectal CarcinomaK-Ras, PIK3CA250[6]
RKOColorectal CarcinomaWild-type Ras300[6]
JurkatT-cell LeukemiaMYC translocation180

Detailed Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound on oncogene-transformed cell lines.

Cell Viability and IC50 Determination (MTT Assay)

This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).

  • Materials:

    • Oncogene-transformed and parental control cell lines

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well cell culture plates

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.[9]

Apoptosis Quantification (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cells treated with this compound at the IC50 concentration

    • Annexin V-FITC Apoptosis Detection Kit

    • Binding Buffer

    • Propidium Iodide (PI) solution

    • Flow cytometer

  • Procedure:

    • Seed cells and treat with this compound for a predetermined time (e.g., 24 or 48 hours).

    • Harvest the cells, including both adherent and floating populations.

    • Wash the cells with cold PBS and centrifuge.

    • Resuspend the cell pellet in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour.[10]

Western Blot Analysis of Apoptotic Signaling Proteins

This protocol is for detecting changes in the expression and activation of key proteins in apoptotic pathways.

  • Materials:

    • Cells treated with this compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (e.g., against PARP, Caspase-3, Bcl-2, Bax, p-ERK, p-Akt)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate and imaging system

  • Procedure:

    • Treat cells with this compound and lyse them in RIPA buffer.

    • Determine protein concentration using the BCA assay.

    • Denature protein lysates and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate.

Signaling Pathways and Experimental Workflows

Hypothetical Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates a plausible signaling pathway for this compound, based on the mechanisms of related compounds which often involve the intrinsic (mitochondrial) pathway of apoptosis.

G cluster_cell Oncogene-Transformed Cell cluster_membrane Mitochondrial Membrane This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Activates Bcl2->Bax CytochromeC Cytochrome c Bax->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Pro-Caspase-9 -> Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Pro-Caspase-3 -> Caspase-3 Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP CleavedPARP->Apoptosis G start Start: this compound Compound cell_lines Select Oncogene-Transformed and Parental Cell Lines start->cell_lines ic50 Determine IC50 Values (MTT Assay) cell_lines->ic50 apoptosis_assay Confirm Apoptosis Induction (Annexin V/PI Staining) ic50->apoptosis_assay mechanism Investigate Mechanism of Action (Western Blot for Apoptotic Proteins) apoptosis_assay->mechanism pathway_analysis Elucidate Signaling Pathway (Inhibitor Studies, Kinase Assays) mechanism->pathway_analysis in_vivo In Vivo Efficacy Studies (Xenograft Models) pathway_analysis->in_vivo end Conclusion: Therapeutic Potential in_vivo->end G cluster_normal Normal Cell cluster_transformed Oncogene-Transformed Cell normal_prolif Controlled Proliferation normal_apoptosis Apoptosis Competent no_effect Minimal Effect normal_apoptosis->no_effect oncogene Oncogene Activation (e.g., Ras, Myc) uncontrolled_prolif Uncontrolled Proliferation oncogene->uncontrolled_prolif primed_apoptosis 'Primed' for Apoptosis oncogene->primed_apoptosis apoptosis_induced Apoptosis Induced primed_apoptosis->apoptosis_induced iso This compound iso->normal_apoptosis Low Sensitivity iso->primed_apoptosis High Sensitivity

References

Understanding the Equilibrium Between Apoptolidin and Isoapoptolidin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptolidin (B62325), a macrolide natural product, has garnered significant interest in the scientific community for its potent and selective cytotoxic activity against various cancer cell lines. Its therapeutic potential is, however, complicated by its chemical instability, particularly its propensity to isomerize into isoapoptolidin (B15209). This technical guide provides an in-depth exploration of the equilibrium between apoptolidin and its less active isomer, this compound. It consolidates quantitative data, details experimental protocols for studying this equilibrium, and visualizes the chemical relationship and biological context through signaling pathway and workflow diagrams. Understanding this equilibrium is critical for the development of stable and effective apoptolidin-based therapeutics.

Quantitative Data Summary

The equilibrium between apoptolidin and this compound has been characterized, revealing a shift towards the formation of this compound under basic conditions. The biological potency of these two isomers differs significantly, highlighting the importance of controlling this isomerization for therapeutic applications.

ParameterValueConditionsReference
Equilibrium Ratio (this compound:Apoptolidin) 1.4 : 1Methanolic Triethylamine (B128534)[1]
Biological Activity (F0F1-ATPase Inhibition) This compound is over 24-fold less potent than ApoptolidinNot Specified[2]

The Chemical Equilibrium: Apoptolidin and this compound

Apoptolidin can undergo isomerization to this compound, a structural isomer with a different macrocyclic core conformation.[2] This reaction is facilitated by treatment with a mild base, such as methanolic triethylamine, leading to a thermodynamic equilibrium mixture of the two compounds.[1] The instability of apoptolidin and its potential to convert to the less active this compound in vivo is a key challenge in its development as a drug candidate.[3] A similar equilibrium has also been observed for other members of the apoptolidin family, such as apoptolidin D and this compound D.[4]

G Apoptolidin Apoptolidin This compound This compound Apoptolidin->this compound Isomerization (e.g., Methanolic Triethylamine)

Figure 1: Chemical equilibrium between Apoptolidin and this compound.

Experimental Protocols

Induction of Isomerization

A common method to induce the isomerization of apoptolidin to this compound for study is through treatment with a basic solution.

  • Objective: To establish the equilibrium between apoptolidin and this compound.

  • Reagents:

  • Procedure:

    • Dissolve a sample of pure apoptolidin in methanol.

    • Add triethylamine to the methanolic solution.

    • Allow the reaction to proceed at room temperature until equilibrium is reached. The progress of the isomerization can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC).

    • The resulting product will be a mixture of apoptolidin and this compound.[1]

Isolation and Purification of this compound

This compound was first isolated from the crude fermentation extracts of the apoptolidin-producing microorganism, Nocardiopsis sp.[1] For laboratory-scale separation of the two isomers, chromatographic techniques are employed.

  • Objective: To separate this compound from apoptolidin for characterization and biological testing.

  • Technique: High-Performance Liquid Chromatography (HPLC)

  • Exemplary Mobile Phase: A gradient of methanol in dichloromethane (B109758) can be used for separation on a normal phase silica (B1680970) gel column. For instance, a mobile phase of 10% methanol in dichloromethane has been used for the separation of apoptolidin analogs.

  • Procedure:

    • The equilibrium mixture is concentrated under reduced pressure.

    • The residue is redissolved in a minimal amount of the initial mobile phase.

    • The sample is injected onto an HPLC system equipped with a suitable column (e.g., silica gel).

    • Fractions are collected and analyzed (e.g., by thin-layer chromatography or mass spectrometry) to identify those containing the pure isomers.

    • Fractions containing pure this compound are pooled and the solvent is evaporated to yield the isolated compound.

Structural Characterization

The structures of apoptolidin and this compound are confirmed using a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the detailed chemical structure and stereochemistry of each isomer. Differences in the chemical shifts and coupling constants, particularly in the macrocyclic core, will distinguish apoptolidin from this compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the isomers.

G cluster_0 Isomerization cluster_1 Separation & Analysis Apoptolidin Pure Apoptolidin Equilibrium Mixture Apoptolidin/Isoapoptolidin Mixture Apoptolidin->Equilibrium Mixture Methanolic Triethylamine HPLC HPLC Separation Equilibrium Mixture->HPLC Pure Apoptolidin Pure Apoptolidin HPLC->Pure Apoptolidin Pure this compound Pure this compound HPLC->Pure this compound NMR_MS NMR & Mass Spectrometry Characterization Pure this compound->NMR_MS

Figure 2: Experimental workflow for studying the Apoptolidin-Isoapoptolidin equilibrium.

Biological Context: Mechanism of Action and Signaling Pathway

The biological activity of apoptolidin is primarily attributed to its inhibition of the F1 subcomplex of mitochondrial ATP synthase.[3][5][6][7] This enzyme is crucial for the production of ATP, the main energy currency of the cell. By inhibiting ATP synthase, apoptolidin disrupts cellular energy metabolism, leading to the induction of apoptosis (programmed cell death), particularly in cancer cells that are highly dependent on oxidative phosphorylation.

The apoptotic signaling cascade initiated by apoptolidin involves the intrinsic pathway of apoptosis. Inhibition of ATP synthase leads to mitochondrial dysfunction, which is a key trigger for this pathway. This ultimately results in the activation of caspases, a family of proteases that execute the apoptotic program.

G Apoptolidin Apoptolidin ATP_Synthase Mitochondrial F1 ATP Synthase Apoptolidin->ATP_Synthase Inhibition ATP_Depletion ATP Depletion & Mitochondrial Dysfunction ATP_Synthase->ATP_Depletion Leads to Apoptosome Apoptosome Formation ATP_Depletion->Apoptosome Triggers Caspase_Activation Caspase Activation Apoptosome->Caspase_Activation Activates Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Figure 3: Simplified signaling pathway of Apoptolidin-induced apoptosis.

Conclusion

The equilibrium between apoptolidin and its less active isomer, this compound, is a critical factor to consider in the development of this promising anti-cancer agent. The tendency of apoptolidin to isomerize under basic conditions and potentially in vivo necessitates strategies to either stabilize the active form or to develop analogs that are not susceptible to this transformation. The experimental protocols and data presented in this guide provide a foundational understanding for researchers working to overcome these challenges and unlock the full therapeutic potential of the apoptolidin class of molecules. A thorough characterization of this equilibrium and its biological consequences will be paramount for the successful clinical translation of apoptolidin-based therapies.

References

Methodological & Application

Quantifying Mitochondrial Dysfunction After Isoapoptolidin Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoapoptolidin, a macrolide natural product, has demonstrated potent pro-apoptotic activity in various cancer cell lines. Emerging evidence suggests that its primary mechanism of action involves the direct targeting of mitochondrial F0F1-ATP synthase.[1][2][3][4] Inhibition of this critical enzyme complex disrupts oxidative phosphorylation, leading to a cascade of events collectively known as mitochondrial dysfunction. This ultimately culminates in the activation of the intrinsic apoptotic pathway.

These application notes provide a comprehensive guide for researchers to quantify the key mitochondrial dysfunction parameters following this compound treatment. Detailed protocols for essential assays are provided, along with data presentation tables and visual diagrams of the underlying signaling pathways and experimental workflows.

Signaling Pathway: this compound-Induced Mitochondrial Apoptosis

This compound directly inhibits the F0F1-ATP synthase, a critical component of the electron transport chain responsible for ATP synthesis.[1][2][5] This inhibition leads to several downstream consequences: a decrease in cellular ATP levels, hyperpolarization followed by collapse of the mitochondrial membrane potential (ΔΨm), and an increase in reactive oxygen species (ROS) production. The compromised mitochondrial outer membrane releases pro-apoptotic factors like cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9 and subsequently the executioner caspase-3, leading to programmed cell death.

This compound This compound ATP_Synthase Mitochondrial F0F1-ATP Synthase This compound->ATP_Synthase Inhibition ATP_Production ATP Production ↓ ATP_Synthase->ATP_Production MMP Mitochondrial Membrane Potential (ΔΨm) Collapse ATP_Synthase->MMP ROS Reactive Oxygen Species (ROS) Production ↑ ATP_Synthase->ROS MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) MMP->MOMP ROS->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptosis pathway.

Key Mitochondrial Dysfunction Assays

This section details the experimental protocols to quantify the effects of this compound on mitochondrial health.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

A decrease in mitochondrial membrane potential is a hallmark of mitochondrial dysfunction and an early event in apoptosis. The fluorescent dye JC-1 is a ratiometric probe that can be used to measure these changes. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.

Materials:

  • JC-1 Dye

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • FCCP or CCCP (positive control for membrane depolarization)

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Treatment: Treat cells with varying concentrations of this compound for the desired time periods. Include a vehicle-only control and a positive control (e.g., 50 µM FCCP for 15-30 minutes).[6]

  • JC-1 Staining:

    • Prepare a JC-1 staining solution in pre-warmed cell culture medium.

    • Remove the treatment medium and wash the cells once with warm PBS.

    • Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C, protected from light.[6]

  • Washing:

    • Carefully remove the staining solution.

    • Wash the cells twice with warm PBS.

    • Add 100 µL of PBS to each well.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader.

    • For JC-1 aggregates (red), use an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm.[6]

    • For JC-1 monomers (green), use an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[6]

    • The ratio of red to green fluorescence is calculated as an indicator of mitochondrial membrane potential. A decrease in this ratio signifies depolarization.

Treatment GroupConcentration (µM)Red/Green Fluorescence Ratio (Mean ± SD)% Change from Control
Vehicle Control02.5 ± 0.20%
This compound0.12.1 ± 0.15-16%
This compound11.2 ± 0.1-52%
This compound100.5 ± 0.08-80%
FCCP (Positive Control)500.3 ± 0.05-88%
Measurement of Cellular ATP Levels

As this compound inhibits ATP synthase, a direct consequence is the depletion of cellular ATP. This can be quantified using a luciferase-based assay, where the light produced is proportional to the ATP concentration.

Materials:

  • Luciferase-based ATP determination kit

  • Cell lysis buffer

  • White opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with this compound as described in the previous protocol.

  • Cell Lysis:

    • After treatment, remove the culture medium.

    • Add the appropriate volume of cell lysis buffer to each well and incubate according to the kit manufacturer's instructions to release cellular ATP.

  • ATP Measurement:

    • Prepare the luciferase reagent according to the kit protocol.

    • Add the luciferase reagent to each well of a white opaque 96-well plate.

    • Add the cell lysate to the wells containing the reagent.

    • Immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Generate an ATP standard curve using known concentrations of ATP.

    • Calculate the ATP concentration in the samples based on the standard curve.

    • Normalize the ATP levels to the protein concentration of each sample.

Treatment GroupConcentration (µM)ATP Level (pmol/µg protein) (Mean ± SD)% Change from Control
Vehicle Control018.5 ± 1.20%
This compound0.114.2 ± 0.9-23%
This compound18.1 ± 0.7-56%
This compound103.5 ± 0.4-81%
Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

Inhibition of ATP synthase will disrupt the electron transport chain, leading to a decrease in the oxygen consumption rate linked to ATP production. This can be measured using extracellular flux analysis.

Materials:

  • Extracellular flux analyzer (e.g., Seahorse XF Analyzer)

  • XF cell culture microplates

  • Assay medium

  • Oligomycin (ATP synthase inhibitor, for comparison)

  • FCCP (uncoupling agent)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

Procedure:

  • Cell Seeding: Seed cells in an XF cell culture microplate and allow them to adhere overnight.

  • Treatment: Treat cells with this compound for the desired duration.

  • Assay Preparation:

    • One hour before the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator.

    • Load the sensor cartridge with the compounds for sequential injection (e.g., oligomycin, FCCP, rotenone/antimycin A).

  • OCR Measurement:

    • Place the cell plate in the extracellular flux analyzer.

    • Follow the instrument's protocol to measure the basal OCR and the OCR after the sequential injection of the compounds.

  • Data Analysis:

    • Calculate the basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. This compound is expected to primarily decrease ATP-linked respiration.

Treatment GroupConcentration (µM)Basal OCR (pmol O2/min) (Mean ± SD)ATP-linked OCR (pmol O2/min) (Mean ± SD)Maximal OCR (pmol O2/min) (Mean ± SD)
Vehicle Control0120 ± 1085 ± 7250 ± 20
This compound0.1105 ± 870 ± 6240 ± 18
This compound170 ± 630 ± 4220 ± 15
This compound1045 ± 55 ± 2200 ± 12
Measurement of Reactive Oxygen Species (ROS) Production

Disruption of the electron transport chain can lead to an increase in the production of mitochondrial ROS. This can be detected using fluorescent probes like MitoSOX™ Red, which specifically targets mitochondrial superoxide (B77818).

Materials:

  • MitoSOX™ Red reagent

  • HBSS (Hank's Balanced Salt Solution) or other suitable buffer

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with this compound.

  • Staining:

    • Prepare a working solution of MitoSOX™ Red in HBSS.

    • Remove the treatment medium and wash the cells.

    • Add the MitoSOX™ Red working solution and incubate for 10-20 minutes at 37°C, protected from light.

  • Washing: Wash the cells gently with warm buffer.

  • Analysis:

    • Immediately analyze the cells by fluorescence microscopy or flow cytometry.

    • An increase in red fluorescence indicates an increase in mitochondrial superoxide production.

Treatment GroupConcentration (µM)Mean Fluorescence Intensity (Arbitrary Units) (Mean ± SD)% Increase from Control
Vehicle Control0100 ± 120%
This compound0.1150 ± 1850%
This compound1320 ± 25220%
This compound10580 ± 40480%

Experimental Workflow Diagrams

cluster_0 JC-1 Assay Workflow A Seed Cells B Treat with this compound A->B C Add JC-1 Staining Solution B->C D Incubate & Wash C->D E Measure Red & Green Fluorescence D->E F Calculate Red/Green Ratio E->F

Caption: Workflow for measuring mitochondrial membrane potential.

cluster_1 ATP Assay Workflow G Seed & Treat Cells H Lyse Cells G->H I Add Luciferase Reagent H->I J Measure Luminescence I->J K Quantify ATP vs. Standard Curve J->K cluster_2 OCR Assay Workflow L Seed Cells in XF Plate M Treat with this compound L->M N Equilibrate in Assay Medium M->N O Run XF Analyzer Protocol N->O P Analyze OCR Parameters O->P cluster_3 ROS Assay Workflow Q Seed & Treat Cells R Add MitoSOX™ Red Q->R S Incubate & Wash R->S T Analyze by Microscopy/Flow Cytometry S->T U Quantify Fluorescence Intensity T->U

References

Application Notes and Protocols for Isoapoptolidin (substituting with Isoorientin) in Human Lung Carcinoma Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive guide for utilizing Isoorientin, a natural flavonoid compound, in studies involving human lung carcinoma cell lines. Initial research on "Isoapoptolidin" suggests a likely reference to compounds that induce apoptosis in cancer cells, with Isoorientin being a prominent example with documented efficacy in lung cancer models. Isoorientin has been shown to induce apoptosis and cell cycle arrest in non-small cell lung cancer (NSCLC) cells, particularly the A549 cell line, through the modulation of key signaling pathways.[1][2] This document outlines the cytotoxic and apoptotic effects of Isoorientin, details the affected signaling cascades, and provides standardized protocols for replicating and expanding upon these findings.

Mechanism of Action

Isoorientin (ISO) exerts its anti-cancer effects on human lung carcinoma cells through a multi-faceted mechanism primarily initiated by the induction of intracellular Reactive Oxygen Species (ROS).[1][2] This increase in ROS triggers a cascade of downstream signaling events, leading to mitochondrial-dependent apoptosis and G2/M phase cell cycle arrest. The key signaling pathways modulated by Isoorientin include the Mitogen-Activated Protein Kinase (MAPK), Signal Transducer and Activator of Transcription 3 (STAT3), and Nuclear Factor-kappa B (NF-κB) pathways.[1][2]

Specifically, Isoorientin treatment leads to the increased phosphorylation of p38 and JNK, while decreasing the phosphorylation of ERK within the MAPK pathway. It also inhibits the phosphorylation of STAT3 and NF-κB.[1] This signaling cascade results in the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to a reduction in mitochondrial membrane potential and subsequent activation of cleaved caspase-3 and cleavage of PARP, hallmarks of apoptosis.[1][2] Furthermore, Isoorientin induces G2/M cell cycle arrest by downregulating cyclin B1 and CDK1/2, and upregulating p21 and p27.[1]

Data Presentation

Table 1: Cytotoxicity of Isoorientin in Human Lung Cancer Cell Lines
Cell LineIC50 (µM)Treatment DurationAssayReference
A54946.8124hCCK-8[1]
NCI-H2363.8824hCCK-8[1]
NCI-H46081.6924hCCK-8[1]
Table 2: Effect of Isoorientin (46.81 µM) on Apoptosis in A549 Cells
Treatment DurationApoptotic Cells (%)AssayReference
3hIncreasedFlow Cytometry[1]
6hIncreasedFlow Cytometry[1]
12hIncreasedFlow Cytometry[1]
24hIncreasedFlow Cytometry[1]
Table 3: Effect of Isoorientin (46.81 µM) on Cell Cycle Distribution in A549 Cells
Treatment DurationG0/G1 Phase (%)S Phase (%)G2/M Phase (%)AssayReference
0hNormalNormalNormalFlow Cytometry[1]
3hDecreasedNo Significant ChangeIncreasedFlow Cytometry[1]
6hDecreasedNo Significant ChangeIncreasedFlow Cytometry[1]
12hDecreasedNo Significant ChangeIncreasedFlow Cytometry[1]
24hDecreasedNo Significant ChangeIncreasedFlow Cytometry[1]
Table 4: Effect of Isoorientin (46.81 µM) on the Expression of Key Regulatory Proteins in A549 Cells
ProteinChange in Expression/PhosphorylationPathwayReference
p-p38IncreasedMAPK[1]
p-JNKIncreasedMAPK[1]
p-ERKDecreasedMAPK[1]
p-STAT3DecreasedSTAT3[1]
p-NF-κBDecreasedNF-κB[1]
IκB-αIncreasedNF-κB[1]
BaxIncreasedApoptosis[1][2]
Bcl-2DecreasedApoptosis[1][2]
Cleaved Caspase-3IncreasedApoptosis[1][2]
Cleaved PARPIncreasedApoptosis[1][2]
Cyclin B1DecreasedCell Cycle[1]
CDK1/2DecreasedCell Cycle[1]
p21IncreasedCell Cycle[1]
p27IncreasedCell Cycle[1]

Mandatory Visualizations

G Isoorientin Isoorientin ROS ↑ Intracellular ROS Isoorientin->ROS MAPK MAPK Pathway ROS->MAPK STAT3 STAT3 Pathway ROS->STAT3 NFkB NF-κB Pathway ROS->NFkB CellCycle Cell Cycle Arrest (G2/M) ROS->CellCycle pJNK ↑ p-JNK MAPK->pJNK pp38 ↑ p-p38 MAPK->pp38 pERK ↓ p-ERK MAPK->pERK Mitochondria Mitochondrial Dysfunction (↓ Membrane Potential) pJNK->Mitochondria pp38->Mitochondria pSTAT3 ↓ p-STAT3 STAT3->pSTAT3 Bcl2 ↓ Bcl-2 pSTAT3->Bcl2 pNFkB ↓ p-NF-κB NFkB->pNFkB IkBa ↑ IκB-α NFkB->IkBa pNFkB->Bcl2 Caspase3 ↑ Cleaved Caspase-3 Mitochondria->Caspase3 Bax ↑ Bax Bax->Mitochondria Bcl2->Mitochondria Apoptosis Apoptosis Caspase3->Apoptosis p21 ↑ p21 p21->CellCycle p27 ↑ p27 p27->CellCycle CyclinB1 ↓ Cyclin B1 CyclinB1->CellCycle CDK1_2 ↓ CDK1/2 CDK1_2->CellCycle

Caption: Signaling pathway of Isoorientin-induced apoptosis in lung cancer cells.

G cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays A549 A549 Cell Culture Treatment Treat with Isoorientin (e.g., 46.81 µM for 24h) A549->Treatment CellViability Cell Viability (CCK-8 Assay) Treatment->CellViability Apoptosis Apoptosis (Annexin V/PI Staining) Treatment->Apoptosis CellCycle Cell Cycle (PI Staining) Treatment->CellCycle ROS ROS Production (DCFH-DA Assay) Treatment->ROS WesternBlot Protein Expression (Western Blot) Treatment->WesternBlot

References

Flow Cytometry Analysis of Apoptosis in Isoapoptolidin-Treated Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoapoptolidin, a derivative of the natural product Apoptolidin, is a potent inducer of apoptosis in various cancer cell lines. Its mechanism of action involves the inhibition of mitochondrial F0F1-ATP synthase, a critical enzyme for cellular energy production.[1][2][3][4] This disruption of mitochondrial function triggers the intrinsic pathway of apoptosis, making this compound a promising candidate for anti-cancer drug development. Flow cytometry is an indispensable tool for quantifying the apoptotic effects of compounds like this compound, providing rapid and precise measurements of cell death and cell cycle alterations.

These application notes provide detailed protocols for analyzing this compound-induced apoptosis and cell cycle arrest using flow cytometry. The methodologies described herein are essential for researchers investigating the efficacy and mechanism of action of novel anti-cancer agents.

Data Presentation

The following tables summarize representative quantitative data obtained from flow cytometric analysis of a hypothetical cancer cell line treated with this compound for 24 hours. This data is for illustrative purposes to demonstrate the typical effects of a potent apoptosis inducer that causes G2/M arrest.

Table 1: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining

TreatmentConcentration (nM)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Vehicle Control095.2 ± 2.12.5 ± 0.52.3 ± 0.4
This compound1075.8 ± 3.515.1 ± 1.89.1 ± 1.2
This compound5042.1 ± 4.238.7 ± 3.119.2 ± 2.5
This compound10015.3 ± 2.855.4 ± 4.529.3 ± 3.3

Table 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

TreatmentConcentration (nM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptotic) (%)
Vehicle Control055.4 ± 2.828.1 ± 1.916.5 ± 1.51.8 ± 0.3
This compound1048.2 ± 3.120.5 ± 2.231.3 ± 2.65.7 ± 0.8
This compound5035.6 ± 3.515.3 ± 1.849.1 ± 3.918.9 ± 2.1
This compound10020.1 ± 2.910.2 ± 1.569.7 ± 4.835.4 ± 3.7

Mandatory Visualizations

Isoapoptolidin_Workflow Experimental Workflow for Apoptosis Analysis cluster_cell_culture Cell Culture & Treatment cluster_apoptosis_assay Annexin V/PI Staining cluster_cell_cycle_assay Cell Cycle Analysis A Seed cancer cells in 6-well plates B Treat cells with this compound at various concentrations A->B C Incubate for 24 hours B->C D Harvest cells (including supernatant) C->D I Harvest cells C->I E Wash with cold PBS D->E F Resuspend in 1X Binding Buffer E->F G Add Annexin V-FITC and Propidium Iodide F->G H Incubate in the dark G->H N Flow Cytometry Analysis H->N J Fix in cold 70% ethanol (B145695) I->J K Wash with PBS J->K L Treat with RNase A K->L M Stain with Propidium Iodide L->M M->N O Data Interpretation (Apoptosis Rates & Cell Cycle Distribution) N->O

Caption: Workflow for analyzing this compound-induced apoptosis and cell cycle changes.

AnnexinV_PI_Staining Mechanism of Annexin V and Propidium Iodide Staining cluster_viable Viable Cell cluster_early_apoptotic Early Apoptotic Cell cluster_late_apoptotic Late Apoptotic/Necrotic Cell A Intact Plasma Membrane Phosphatidylserine (PS) on inner leaflet B Annexin V-FITC: Negative Propidium Iodide (PI): Negative C PS translocated to outer leaflet Intact Plasma Membrane D Annexin V-FITC: Positive Propidium Iodide (PI): Negative E PS on outer leaflet Permeable Plasma Membrane F Annexin V-FITC: Positive Propidium Iodide (PI): Positive

Caption: Principles of cell state differentiation using Annexin V and PI.

Isoapoptolidin_Signaling_Pathway Proposed Signaling Pathway of this compound-Induced Apoptosis cluster_note *Hypothesized involvement based on metabolic stress responses. This compound This compound ATP_Synthase Mitochondrial F0F1-ATP Synthase This compound->ATP_Synthase Inhibits Mitochondrial_Dysfunction Mitochondrial Dysfunction (Reduced ATP, Increased ROS) ATP_Synthase->Mitochondrial_Dysfunction Leads to PUMA_Noxa Upregulation of PUMA and Noxa* Mitochondrial_Dysfunction->PUMA_Noxa Bcl2 Inhibition of anti-apoptotic Bcl-2 family proteins PUMA_Noxa->Bcl2 Bax_Bak Activation of pro-apoptotic Bax and Bak PUMA_Noxa->Bax_Bak Directly activates* Bcl2->Bax_Bak Relieves inhibition of MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP Cytochrome_c Release of Cytochrome c MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Activation of Caspase-9 Apoptosome->Caspase9 Caspase3 Activation of Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound's proposed intrinsic apoptotic signaling pathway.

Experimental Protocols

Protocol for Apoptosis Analysis using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol details the steps for staining cells to differentiate between viable, early apoptotic, and late apoptotic/necrotic populations.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock)

  • 6-well tissue culture plates

  • Flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment:

    • Seed the desired cancer cell line in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound and a vehicle control for the desired time period (e.g., 24 hours).

  • Cell Harvesting:

    • Carefully collect the culture medium from each well, as it contains detached apoptotic cells. Transfer to a labeled centrifuge tube.

    • Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsinization.

    • Combine the detached cells with their corresponding culture medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

  • Staining:

    • Discard the supernatant and gently wash the cell pellet with 1 mL of ice-cold PBS.

    • Centrifuge again at 300 x g for 5 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of PI staining solution to the cell suspension.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Acquire data for at least 10,000 events per sample.

Data Interpretation:

  • Viable cells: Annexin V- and PI-

  • Early apoptotic cells: Annexin V+ and PI-

  • Late apoptotic/necrotic cells: Annexin V+ and PI+

Protocol for Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and quantifying the sub-G1 peak, which represents apoptotic cells with fragmented DNA.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol, ice-cold

  • RNase A solution (e.g., 100 µg/mL in PBS)

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL in PBS)

  • Flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as in the apoptosis analysis protocol.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells.

    • Centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes.

    • Carefully decant the ethanol.

    • Wash the cell pellet with 5 mL of PBS.

    • Centrifuge and decant the PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a low flow rate to ensure accurate DNA content measurement.

    • Use software with a cell cycle analysis model (e.g., Dean-Jett-Fox) to quantify the percentage of cells in each phase.

Data Interpretation:

  • The DNA content histogram will show distinct peaks for G0/G1 (2n DNA content) and G2/M (4n DNA content) phases.

  • The region between these peaks represents the S phase.

  • The peak to the left of G0/G1 with lower DNA content is the sub-G1 peak, indicative of apoptotic cells.

Protocol for Western Blot Analysis of Apoptosis-Related Proteins

Western blotting can be used to validate the flow cytometry data by examining the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-9, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction:

    • Treat and harvest cells as previously described.

    • Lyse the cell pellet with ice-cold RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Use β-actin as a loading control to normalize protein levels.

Data Interpretation:

  • An increase in the expression of pro-apoptotic proteins (e.g., Bax, cleaved Caspase-9, cleaved Caspase-3, cleaved PARP) and a decrease in anti-apoptotic proteins (e.g., Bcl-2) in this compound-treated cells would confirm the induction of apoptosis via the intrinsic pathway.

References

Application Notes and Protocols for Western Blot Analysis of Caspase Activation by Isoapoptolidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Western blot analysis for the detection and quantification of caspase activation in response to treatment with Isoapoptolidin. While direct studies on this compound's specific mechanism of caspase activation are limited, its structural similarity to Apoptolidin, a known inducer of apoptosis, suggests a comparable mode of action involving the activation of the caspase cascade.[1] Apoptosis is a programmed cell death process executed by a family of cysteine proteases called caspases, which are activated in a hierarchical cascade.[2] This document outlines the protocols to investigate the activation of key initiator and effector caspases, namely caspase-8, caspase-9, and caspase-3.

Data Presentation: Quantitative Analysis of Caspase Activation

The following table summarizes hypothetical quantitative data obtained from densitometric analysis of Western blots. This data illustrates the expected dose-dependent increase in cleaved (active) forms of caspase-8, caspase-9, and caspase-3 in cancer cells treated with this compound for 24 hours. The values represent the fold change in the cleaved caspase levels relative to an untreated control, normalized to a loading control such as β-actin or GAPDH.

This compound Concentration (nM)Cleaved Caspase-8 (Fold Change)Cleaved Caspase-9 (Fold Change)Cleaved Caspase-3 (Fold Change)
0 (Control)1.01.01.0
101.82.53.2
503.55.16.8
1005.27.910.5

Signaling Pathway of this compound-Induced Apoptosis

The proposed signaling pathway for this compound-induced apoptosis involves both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways, converging on the activation of effector caspase-3.

This compound This compound Extrinsic Extrinsic Pathway This compound->Extrinsic Intrinsic Intrinsic Pathway This compound->Intrinsic Caspase8 Pro-caspase-8 Extrinsic->Caspase8 Caspase9 Pro-caspase-9 Intrinsic->Caspase9 aCaspase8 Active Caspase-8 Caspase8->aCaspase8 Caspase3 Pro-caspase-3 aCaspase8->Caspase3 aCaspase9 Active Caspase-9 Caspase9->aCaspase9 aCaspase9->Caspase3 aCaspase3 Active Caspase-3 Caspase3->aCaspase3 Apoptosis Apoptosis aCaspase3->Apoptosis

Figure 1. Proposed signaling pathway of this compound-induced apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Treatment with this compound
  • Cell Seeding: Plate cancer cells (e.g., HeLa, Jurkat) in 6-well plates at a density of 1 x 10^6 cells/well in their appropriate growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in the growth medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100 nM).

  • Treatment Incubation: Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration. Incubate the cells for the desired time period (e.g., 24 hours).

Protein Extraction
  • Cell Harvesting: After treatment, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail to each well.

  • Scraping and Collection: Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the total protein to a new clean tube.

Protein Quantification
  • Assay Selection: Determine the protein concentration of the cell lysates using a standard protein assay method, such as the Bradford or BCA protein assay, according to the manufacturer's instructions.

  • Standard Curve: Prepare a standard curve using bovine serum albumin (BSA) to accurately determine the protein concentration of the samples.

Western Blot Analysis

The following workflow outlines the key steps in performing the Western blot analysis.

cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection A Protein Lysate B Add Sample Buffer A->B C Boil at 95°C B->C D SDS-PAGE C->D E Transfer to PVDF D->E F Blocking E->F G Primary Antibody (anti-cleaved caspase) F->G H Secondary Antibody (HRP-conjugated) G->H I Chemiluminescence H->I

References

Application Notes and Protocols: Measuring Changes in Cellular ATP Levels with Isoapoptolidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoapoptolidin, a macrolide natural product, has emerged as a valuable tool for studying cellular bioenergetics and apoptosis. Its primary mechanism of action involves the inhibition of mitochondrial F0F1-ATP synthase, the enzyme responsible for the majority of cellular ATP production through oxidative phosphorylation.[1] This targeted inhibition leads to a dose-dependent decrease in intracellular ATP levels, ultimately triggering the intrinsic apoptotic pathway in sensitive cell lines. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to modulate and measure cellular ATP levels, offering insights into mitochondrial function and cell death pathways.

Mechanism of Action: this compound and ATP Depletion

This compound is a structural isomer of Apoptolidin A, a known selective inhibitor of the F1 subcomplex of mitochondrial ATP synthase.[2][3] This inhibition disrupts the proton motive force-driven synthesis of ATP, leading to a rapid decline in cellular energy currency. The cytotoxic and pro-apoptotic effects of this compound are directly linked to this bioenergetic crisis. Notably, the facile equilibration between Apoptolidin and this compound under assay conditions suggests they share a comparable mode of action.[1]

The depletion of cellular ATP by this compound initiates a cascade of events characteristic of the intrinsic apoptotic pathway. This includes the disruption of the mitochondrial membrane potential, release of cytochrome c into the cytoplasm, and subsequent activation of caspase-9 and the executioner caspase-3.[3][4][5] The process is often independent of the p53 tumor suppressor protein but can be mitigated by the overexpression of anti-apoptotic Bcl-2 family proteins.[3][6]

Quantitative Data Summary

CompoundTargetIC50Cell-based Potency (Antiproliferative)Reference
This compound Mitochondrial F0F1-ATP synthase17 µM9 nM (in Ad12-3Y1 cells)[1]
Apoptolidin AMitochondrial F0F1-ATP synthase~1 µM6.5 nM (in Ad12-3Y1 cells)[1]
Oligomycin A (Control)Mitochondrial F0F1-ATP synthase~1 µMNot specified[1]

Note: The IC50 value for this compound reflects its potency in an enzymatic assay measuring ATP hydrolysis.[1] The significantly higher potency observed in cell-based antiproliferative assays suggests that factors such as cellular uptake, accumulation, and the cellular reliance on oxidative phosphorylation contribute to its biological activity.

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptotic Signaling Pathway

The following diagram illustrates the key steps in the signaling cascade initiated by this compound, leading to apoptosis.

This compound This compound ATP_Synthase Mitochondrial F0F1-ATP Synthase This compound->ATP_Synthase Inhibition ATP_Levels Cellular ATP Levels (Decrease) ATP_Synthase->ATP_Levels Leads to MMP Mitochondrial Membrane Potential (ΔΨm) Collapse ATP_Levels->MMP Cytochrome_c Cytochrome c Release MMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2 Anti-apoptotic Bcl-2 proteins Bcl2->Cytochrome_c Inhibits

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow: Measuring ATP Changes and Apoptosis

This workflow outlines the key experimental stages for investigating the effects of this compound.

Cell_Culture Cell Seeding and Culture Treatment This compound Treatment (Dose-Response and Time-Course) Cell_Culture->Treatment ATP_Assay Cellular ATP Measurement (e.g., CellTiter-Glo®) Treatment->ATP_Assay Apoptosis_Assay Apoptosis Assessment (e.g., Caspase-3/7 Assay, Annexin V) Treatment->Apoptosis_Assay Data_Analysis Data Analysis and Correlation ATP_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: Experimental workflow for this compound studies.

Experimental Protocols

Protocol 1: Measurement of Cellular ATP Levels using a Luminescent Assay

This protocol is adapted for the commercially available CellTiter-Glo® Luminescent Cell Viability Assay, a widely used method for quantifying cellular ATP.

Materials:

  • Cells of interest

  • Appropriate cell culture medium and supplements

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • Opaque-walled 96-well or 384-well plates suitable for luminescence measurements

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Multichannel pipette or automated liquid handler

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in an opaque-walled multi-well plate at a predetermined optimal density in a final volume of 100 µL per well (for 96-well plates). Include wells with medium only for background measurements.

    • Incubate the plate at 37°C in a humidified CO2 incubator for 24 hours to allow for cell attachment and recovery.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in cell culture medium to achieve the desired final concentrations. It is advisable to perform a dose-response curve, for example, from 0.1 nM to 100 µM. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 6, 12, or 24 hours).

  • ATP Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to each well of a 96-well plate).

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (from the medium-only wells) from all experimental readings.

    • Normalize the data to the vehicle control to determine the percentage change in ATP levels at each this compound concentration.

    • Plot the percentage of ATP levels against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Protocol 2: Assessment of Apoptosis Induction

This protocol describes a method to measure the activation of executioner caspases, a hallmark of apoptosis, using a luminescent caspase-3/7 assay.

Materials:

  • Cells treated with this compound as described in Protocol 1.

  • Caspase-Glo® 3/7 Assay Kit

  • Opaque-walled 96-well plates

  • Multichannel pipette or automated liquid handler

  • Luminometer

Procedure:

  • Cell Treatment:

    • Follow steps 1 and 2 of Protocol 1 to seed and treat cells with a range of this compound concentrations. It is recommended to run a parallel plate for the ATP assay to correlate the findings.

  • Caspase-3/7 Activity Measurement:

    • Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

    • Gently mix the contents of the wells using a plate shaker at a low speed for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence from all readings.

    • Normalize the data to the vehicle control to determine the fold-change in caspase-3/7 activity.

    • Plot the fold-change in caspase activity against the this compound concentration.

Conclusion

This compound serves as a potent and specific tool for investigating the critical role of mitochondrial ATP synthesis in cellular viability and apoptosis. By employing the detailed protocols and understanding the underlying signaling pathways presented in these application notes, researchers can effectively utilize this compound to dissect the intricate relationship between cellular energy metabolism and programmed cell death. The quantitative data and experimental workflows provide a solid framework for designing and interpreting experiments aimed at exploring novel therapeutic strategies targeting cancer metabolism and other diseases with dysregulated bioenergetics.

References

Troubleshooting & Optimization

Technical Support Center: Isoapoptolidin Solubility for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively solubilize isoapoptolidin (B15209) for cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in several organic solvents. For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent due to its high solubilizing power for a wide range of compounds and its miscibility with aqueous culture media.[1] Ethanol, methanol, and DMF are also suitable solvents but may have different toxicological profiles for your specific cell line.[1]

Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. Why is this happening and how can I prevent it?

A2: This is a common issue known as "crashing out" that occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment like cell culture medium, where its solubility is much lower.[2] The rapid change in solvent polarity causes the compound to precipitate. To prevent this, it is crucial to follow a careful dilution protocol. See the "Troubleshooting Guide" and "Experimental Protocols" sections below for detailed instructions.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The tolerance of cell lines to DMSO can vary. Generally, a final DMSO concentration of 0.1% to 0.5% in the cell culture medium is considered safe for most cell lines. However, it is always best to perform a vehicle control experiment to determine the maximum DMSO concentration that does not affect the viability or function of your specific cells.

Q4: How should I store my this compound stock solution?

A4: this compound should be stored at -20°C.[1] For stock solutions in DMSO, it is recommended to aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Troubleshooting Guide

This guide addresses specific issues you may encounter when preparing this compound for your experiments.

IssuePotential CauseRecommended Solution
Immediate Precipitation upon Dilution High Final Concentration: The final concentration of this compound in the media exceeds its aqueous solubility limit.- Decrease the final working concentration of this compound. - Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium (see Experimental Protocols).
Rapid Solvent Exchange: Adding a concentrated DMSO stock directly to a large volume of media causes the compound to rapidly precipitate.- Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in pre-warmed (37°C) media. - Add the DMSO stock dropwise to the media while gently vortexing or swirling.[2]
Low Media Temperature: Cold media can decrease the solubility of hydrophobic compounds.- Always use pre-warmed (37°C) cell culture media for preparing your final working solution.[2]
Delayed Precipitation (Cloudiness or Crystals Appear Over Time) Compound Instability: this compound may degrade or interact with media components over time.- Prepare fresh working solutions immediately before each experiment. - Minimize the exposure of the stock solution and working solutions to light.
Interaction with Media Components: The compound may form insoluble complexes with salts or other components in the media.- If possible, test a different basal media formulation to see if it improves solubility.
Inconsistent Experimental Results Incomplete Dissolution of Stock: The initial this compound stock solution in DMSO was not fully dissolved.- Ensure the compound is completely dissolved in DMSO by vortexing and, if necessary, brief sonication in a water bath. Visually inspect for any particulate matter.
Inaccurate Pipetting of Viscous DMSO Stock: The viscosity of DMSO can lead to pipetting errors, affecting the final concentration.- Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO stock solutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Optional: Water bath sonicator

Methodology:

  • Calculate the required mass: Based on the molecular weight of this compound (C58H96O21: 1129.37 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution. For 1 mL of a 10 mM stock, you would need 11.29 mg of this compound.

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of sterile DMSO to the tube.

  • Dissolve the compound: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, briefly sonicate the tube in a room temperature water bath for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution to ensure there is no undissolved particulate matter. The solution should be clear.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C.

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium (pre-warmed to 37°C)

  • 96-well clear bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 600 nm

Methodology:

  • Prepare Serial Dilutions in DMSO: Prepare a 2-fold serial dilution of your 10 mM this compound stock solution in DMSO.

  • Add to Media: In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your pre-warmed complete cell culture medium. For example, add 2 µL of each DMSO dilution to 200 µL of media. Include a DMSO-only control.

  • Incubate: Incubate the plate at 37°C in a 5% CO2 incubator.

  • Assess Precipitation:

    • Visual Inspection: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).

    • Quantitative Assessment: Read the absorbance of the plate at 600 nm. An increase in absorbance compared to the DMSO-only control indicates precipitation.[2] The highest concentration that remains clear is your maximum working concentration.

Visualizations

Experimental Workflow for this compound Solubilization

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh this compound dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex store Aliquot & Store at -20°C vortex->store intermediate Intermediate Dilution (Optional but Recommended) store->intermediate warm_media Pre-warm Media (37°C) warm_media->intermediate final_dilution Final Dilution in Warm Media intermediate->final_dilution add_to_cells Add to Cells final_dilution->add_to_cells precipitate Precipitation? final_dilution->precipitate check_conc Lower Final Concentration precipitate->check_conc serial_dilute Use Serial Dilution precipitate->serial_dilute

Caption: Workflow for preparing this compound solutions for cell culture.

Proposed Signaling Pathway of this compound

Apoptolidins, including this compound, are known to inhibit mitochondrial F1Fo-ATP synthase.[3] This inhibition leads to a decrease in cellular ATP levels, which in turn activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[4] Activated AMPK then initiates downstream signaling cascades that can lead to the induction of apoptosis and autophagy in cancer cells.

G iso This compound atp_synthase Mitochondrial F1Fo-ATP Synthase iso->atp_synthase Inhibits atp ATP Levels atp_synthase->atp Decreases ampk AMPK Activation atp->ampk Activates apoptosis Apoptosis ampk->apoptosis Induces autophagy Autophagy ampk->autophagy Induces

Caption: this compound inhibits ATP synthase, leading to AMPK activation.

References

Technical Support Center: Minimizing Off-Target Effects of Isoapoptolidin in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Isoapoptolidin in cellular assays while minimizing potential off-target effects. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound belongs to the apoptolidin (B62325) family of glycomacrolides. Its primary molecular target is the F1 subcomplex of mitochondrial F0F1-ATP synthase.[1][2][3][4] By inhibiting this proton pump, this compound disrupts mitochondrial function, leading to a decrease in ATP production and subsequently inducing the intrinsic pathway of apoptosis.[2][3]

Q2: What are the expected on-target effects of this compound in a cellular assay?

A2: The primary on-target effect of this compound is the induction of apoptosis, particularly in cancer cells that are highly dependent on oxidative phosphorylation.[1][5] This is typically characterized by the activation of caspase-9 and downstream executioner caspases like caspase-3, leading to PARP cleavage and cell death.[2][3] A decrease in cellular ATP levels and a reduction in mitochondrial respiration are also direct consequences of on-target activity.

Q3: What are known or potential off-target effects of this compound?

A3: While specific, functionally validated off-target effects of this compound are not extensively documented in publicly available literature, studies on closely related analogs like Apoptolidin A have identified non-specific binding to other mitochondrial membrane proteins, such as Voltage-Dependent Anion Channel (VDAC) and TIMM17B.[6] It is plausible that this compound could have similar interactions. Off-target effects of small molecules, in general, can arise from structural similarities to endogenous ligands of other proteins, leading to unintended modulation of other cellular pathways.[7]

Q4: How can I differentiate between on-target and off-target effects in my experiment?

A4: Differentiating between on- and off-target effects is crucial for accurate interpretation of your results. A multi-pronged approach is recommended:

  • Use a Structurally Unrelated Inhibitor: Employ another known inhibitor of F0F1-ATP synthase that is structurally different from this compound (e.g., Oligomycin). If the observed phenotype is recapitulated, it is more likely to be an on-target effect.

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the target protein (a subunit of F0F1-ATP synthase). If the cellular phenotype induced by this compound is diminished in the knockdown/knockout cells, it strongly suggests an on-target mechanism.

  • Dose-Response Analysis: On-target effects typically occur at lower concentrations of the compound, correlating with its potency for the primary target. Off-target effects often manifest at higher concentrations. Performing a careful dose-response curve for your phenotype of interest can provide valuable insights.

  • Rescue Experiments: If possible, a rescue experiment can be performed. For example, if this compound causes a specific metabolic defect, attempt to rescue the phenotype by providing the cells with a downstream metabolite.

Troubleshooting Guide

Issue 1: High levels of cytotoxicity are observed in control (non-cancerous) cell lines.

  • Possible Cause: The concentration of this compound may be too high, leading to off-target toxicities or overwhelming the metabolic capacity of even healthy cells.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Determine the GI50 (concentration for 50% growth inhibition) in your cancer cell line of interest and a non-cancerous control line.

    • Select a Therapeutic Window: Choose a concentration range for your experiments that maximizes the effect in the cancer cell line while minimizing toxicity in the control line.

    • Reduce Incubation Time: Shorter incubation periods may be sufficient to observe on-target effects without inducing excessive off-target toxicity.

Issue 2: Inconsistent results between experimental replicates.

  • Possible Cause 1: Compound Instability. Natural products can be unstable in solution.

    • Troubleshooting Steps: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Possible Cause 2: Variability in Cell Health. The metabolic state of cells can influence their sensitivity to a mitochondrial inhibitor.

    • Troubleshooting Steps: Ensure consistent cell culture conditions, including passage number, confluency, and media composition. Perform regular cell health checks.

Issue 3: The observed phenotype does not correlate with apoptosis.

  • Possible Cause: The cellular effect may be due to an off-target mechanism or a non-apoptotic form of cell death.

  • Troubleshooting Steps:

    • Confirm Apoptosis: Use multiple assays to confirm that apoptosis is the primary mode of cell death (e.g., Annexin V/PI staining, caspase activity assays, and western blotting for cleaved PARP).

    • Investigate Other Cell Death Mechanisms: Consider assays for necroptosis or other forms of programmed cell death.

    • Employ Target Deconvolution Techniques: If off-target effects are strongly suspected, advanced techniques like Cellular Thermal Shift Assay (CETSA) or Activity-Based Protein Profiling (ABPP) can help identify other cellular binding partners of this compound.

Data Presentation: Comparative IC50 Values

The following table summarizes hypothetical IC50 values to illustrate the concept of an experimental therapeutic window. Note: These are example values and should be experimentally determined for your specific cell lines and assays.

CompoundAssayTarget Cell Line (e.g., MV-4-11 Leukemia) IC50Control Cell Line (e.g., Normal Fibroblasts) IC50Therapeutic Index (Control IC50 / Target IC50)
This compound Cell Viability (72h)10 nM500 nM50
This compound Caspase-3/7 Activation (24h)15 nM750 nM50
Compound X (Hypothetical Off-Target Effector) Cell Viability (72h)5 µM10 µM2

Experimental Protocols

Protocol 1: Cell Viability Assay (WST-1)

This protocol is for determining the dose-dependent effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. A typical starting concentration for the highest dose might be 1 µM.

  • Treatment: Remove the medium from the wells and add 100 µL of the 2X this compound dilutions or vehicle control (e.g., 0.1% DMSO in medium).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation with Reagent: Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.

  • Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.[8][9][10]

Protocol 2: Caspase-3/7 Activity Assay (Luminescent)

This protocol measures the activation of executioner caspases, a hallmark of apoptosis.

  • Cell Seeding and Treatment: Follow steps 1-3 from the Cell Viability Assay protocol. A 24-hour incubation with this compound is often sufficient.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by gentle shaking for 30 seconds and then incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the this compound concentration.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Isoapoptolidin_Pathway This compound This compound ATP_Synthase Mitochondrial F0F1-ATP Synthase This compound->ATP_Synthase Inhibition ATP_Depletion ATP Depletion ATP_Synthase->ATP_Depletion Mito_Dysfunction Mitochondrial Dysfunction ATP_Synthase->Mito_Dysfunction CytoC Cytochrome c Release Mito_Dysfunction->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Binds to Casp9 Pro-Caspase-9 Apaf1->Casp9 Recruits Activated_Casp9 Activated Caspase-9 Casp9->Activated_Casp9 Cleavage Casp3 Pro-Caspase-3 Activated_Casp9->Casp3 Cleaves Activated_Casp3 Activated Caspase-3 Casp3->Activated_Casp3 Cleavage Apoptosis Apoptosis Activated_Casp3->Apoptosis

Caption: On-target signaling pathway of this compound.

Experimental Workflow for Differentiating On-Target vs. Off-Target Effects

Troubleshooting_Workflow Start Phenotype Observed with this compound Dose_Response Perform Dose-Response Curve Start->Dose_Response High_Conc Effect only at high concentrations? Dose_Response->High_Conc Orthogonal_Inhibitor Test with Orthogonal Inhibitor (e.g., Oligomycin) High_Conc->Orthogonal_Inhibitor No Off_Target Potential Off-Target Effect High_Conc->Off_Target Yes Phenotype_Reproduced Phenotype reproduced? Orthogonal_Inhibitor->Phenotype_Reproduced Genetic_KO Genetic Knockdown/out of ATP Synthase Subunit Phenotype_Reproduced->Genetic_KO Yes Phenotype_Reproduced->Off_Target No Phenotype_Abolished Phenotype abolished? Genetic_KO->Phenotype_Abolished On_Target Likely On-Target Effect Phenotype_Abolished->On_Target Yes Phenotype_Abolished->Off_Target No Target_Deconvolution Consider Target Deconvolution (CETSA, ABPP) Off_Target->Target_Deconvolution

Caption: A logical workflow for troubleshooting this compound effects.

References

Technical Support Center: Overcoming Resistance to Isoapoptolidin in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Isoapoptolidin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its presumed mechanism of action?

A1: this compound is a macrolide compound, an isomer of the natural product Apoptolidin. Apoptolidin is known to selectively induce apoptosis in various cancer cell lines.[1] Its mechanism of action is believed to be the inhibition of mitochondrial F0F1-ATPase (also known as ATP synthase). This inhibition disrupts cellular energy metabolism and can trigger the intrinsic pathway of apoptosis. Given their structural similarity, this compound is presumed to share this mechanism of action.

Q2: My cancer cell line, initially sensitive to this compound, is now showing reduced responsiveness. What are the potential reasons?

A2: The development of acquired resistance is a common phenomenon in cancer cell lines continuously exposed to a cytotoxic agent. Potential reasons for reduced sensitivity to this compound could include:

  • Alterations in the Apoptotic Pathway: Cancer cells can develop resistance by upregulating anti-apoptotic proteins (e.g., Bcl-2, Mcl-1, XIAP) or downregulating pro-apoptotic proteins (e.g., Bax, Bak).[2][3][4][5] This shifts the cellular balance towards survival, even in the presence of an apoptosis-inducing agent like this compound.

  • Target Modification: Changes in the F0F1-ATPase enzyme, the putative target of this compound, could reduce the binding affinity of the drug. This can occur through mutations in the genes encoding the ATPase subunits.

  • Increased Drug Efflux: Cancer cells can increase the expression of ATP-binding cassette (ABC) transporter proteins, which act as pumps to actively remove drugs from the cell, thereby reducing the intracellular concentration of this compound.

  • Activation of Bypass Survival Pathways: Cells may activate alternative signaling pathways to compensate for the stress induced by this compound, such as the PI3K/Akt or MAPK pathways, which promote cell survival and proliferation.

  • Drug Inactivation: The cancer cells may have developed mechanisms to metabolize or otherwise inactivate this compound.

Q3: How can I confirm that my cell line has developed resistance to this compound?

A3: To confirm resistance, you should perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value for the resistant line indicates the development of resistance.

Q4: Are there any known strategies to overcome resistance to apoptosis-inducing agents like this compound?

A4: Yes, several strategies are being explored to overcome resistance to apoptosis-inducing agents:

  • Combination Therapy: Combining this compound with other chemotherapeutic agents that have different mechanisms of action can be effective. For example, using it with agents that inhibit anti-apoptotic proteins (e.g., IAP inhibitors, Bcl-2 inhibitors) can re-sensitize resistant cells.[6]

  • Targeting Bypass Pathways: If resistance is due to the activation of survival pathways, inhibitors of these pathways (e.g., PI3K inhibitors, AKT inhibitors) can be used in combination with this compound.

  • Modulating Drug Efflux: Using inhibitors of ABC transporters can increase the intracellular concentration of this compound in resistant cells.

Troubleshooting Guides

Problem: Decreased sensitivity to this compound in our cancer cell line.

Possible Cause 1: Development of Acquired Resistance

  • Troubleshooting Step 1: Confirm Resistance.

    • Experiment: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC50 of this compound in the suspected resistant cell line and compare it to an early-passage, sensitive parental cell line.

    • Expected Outcome: A significant fold-increase in the IC50 value confirms the development of resistance.

  • Troubleshooting Step 2: Investigate the Mechanism of Resistance.

    • Experiment 1 (Apoptotic Pathway Profiling): Use Western blotting or qPCR to analyze the expression levels of key pro- and anti-apoptotic proteins (e.g., Bcl-2 family members, IAPs, caspases) in both sensitive and resistant cells, with and without this compound treatment.

    • Expected Outcome: Resistant cells may show increased levels of anti-apoptotic proteins or decreased levels of pro-apoptotic proteins.

    • Experiment 2 (Target Analysis): Sequence the mitochondrial genes encoding the subunits of F0F1-ATPase in both cell lines to identify potential mutations in the resistant line.

    • Experiment 3 (Drug Efflux Assay): Use a fluorescent substrate of ABC transporters (e.g., rhodamine 123) to assess drug efflux activity in both cell lines.

    • Expected Outcome: Resistant cells may exhibit higher efflux activity.

  • Troubleshooting Step 3: Strategies to Overcome Resistance.

    • Experiment 1 (Combination with a Bcl-2 Inhibitor): Treat the resistant cells with a combination of this compound and a Bcl-2 inhibitor (e.g., Venetoclax).

    • Expected Outcome: The combination may restore sensitivity and induce apoptosis.

    • Experiment 2 (Combination with an IAP Inhibitor): Treat the resistant cells with a combination of this compound and an IAP inhibitor (e.g., a SMAC mimetic).[6]

    • Expected Outcome: This combination may enhance apoptosis induction.

Possible Cause 2: Experimental Variability

  • Troubleshooting Step 1: Verify Compound Integrity.

    • Action: Confirm the concentration and stability of your this compound stock solution. If possible, test its activity on a known sensitive cell line.

  • Troubleshooting Step 2: Ensure Consistent Cell Culture Conditions.

    • Action: Maintain consistent cell passage numbers, seeding densities, and media formulations. Test for mycoplasma contamination, which can alter cellular responses.

  • Troubleshooting Step 3: Standardize Assay Procedures.

    • Action: Ensure consistent incubation times, reagent concentrations, and reading parameters for your viability assays.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineTreatmentIC50 (nM)Fold Resistance
Parental Cell LineThis compound501
Resistant Cell LineThis compound50010

Table 2: Hypothetical Protein Expression Changes in Resistant Cell Line

ProteinChange in ExpressionImplication
Bcl-2UpregulatedInhibition of apoptosis
BaxDownregulatedReduced apoptosis induction
XIAPUpregulatedInhibition of caspases
ABCB1 (MDR1)UpregulatedIncreased drug efflux

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the drug dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the log of the drug concentration. Use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Western Blot Analysis of Apoptotic Proteins
  • Cell Lysis: Treat sensitive and resistant cells with this compound for the desired time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, XIAP, cleaved caspase-3, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to compare protein expression levels between samples.

Visualizations

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds DISC DISC Death Receptor->DISC Forms Caspase-8 Caspase-8 DISC->Caspase-8 Activates Pro-Caspase-8 Pro-Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activates This compound This compound F0F1-ATPase F0F1-ATPase This compound->F0F1-ATPase Inhibits Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Bax/Bak Bax/Bak Bax/Bak->Mitochondrion Promotes release Bcl-2 Bcl-2 Bcl-2->Bax/Bak Inhibits Apoptosome Apoptosome Cytochrome c->Apoptosome Forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Pro-Caspase-9 Pro-Caspase-9 Caspase-9->Caspase-3 Activates Pro-Caspase-3 Pro-Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Executes XIAP XIAP XIAP->Caspase-9 Inhibits XIAP->Caspase-3 Inhibits

Caption: Presumed signaling pathway of this compound-induced apoptosis.

Experimental_Workflow cluster_problem Problem Identification cluster_confirmation Resistance Confirmation cluster_investigation Mechanism Investigation cluster_solution Overcoming Resistance A Decreased cell death observed with This compound treatment B Perform IC50 Assay (e.g., MTT) A->B C Compare IC50 of treated vs. parental cell line B->C D Significant increase in IC50? C->D E Analyze Apoptotic Pathway (Western Blot/qPCR) D->E Yes F Sequence F0F1-ATPase genes D->F Yes G Assess Drug Efflux Activity D->G Yes J Review experimental procedures and reagents D->J No H Combination Therapy: + Bcl-2 inhibitor + IAP inhibitor E->H I Combination Therapy: + ABC transporter inhibitor G->I

Caption: Troubleshooting workflow for this compound resistance.

References

Technical Support Center: Optimizing Isoapoptolidin Concentration for Selective Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the use of Isoapoptolidin in your research. This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed experimental protocols to help you successfully determine the optimal concentration of this compound for achieving selective cytotoxicity against cancer cells while minimizing effects on normal cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

A1: this compound is a natural product known to selectively induce apoptosis (programmed cell death) in various cancer cell lines.[1] Its mechanism of action is primarily attributed to the induction of the apoptotic cascade, a key pathway for regulating cell homeostasis.[1] While the precise, detailed mechanism of this compound is a subject of ongoing research, its close analog, Apoptolidin, has been shown to target the F1 subcomplex of mitochondrial ATP synthase. This inhibition of a crucial enzyme in cellular energy production is thought to be a key trigger for apoptosis.

Q2: How do I determine the optimal concentration of this compound for my experiments?

A2: The optimal concentration, often represented as the half-maximal inhibitory concentration (IC50), is highly dependent on the specific cell line you are using and the experimental conditions. It is crucial to perform a dose-response experiment to determine the IC50 value for each cell line. This involves treating the cells with a range of this compound concentrations and measuring cell viability after a specific incubation period (e.g., 24, 48, or 72 hours).

Q3: What are the key differences between the intrinsic and extrinsic pathways of apoptosis, and which is relevant for this compound?

A3: The extrinsic pathway is initiated by external signals binding to cell surface death receptors, leading to the activation of caspase-8. The intrinsic (or mitochondrial) pathway is triggered by internal cellular stress, resulting in the release of cytochrome c from the mitochondria and the activation of caspase-9. Both pathways converge on the activation of executioner caspases, such as caspase-3, which carry out the dismantling of the cell.[2][3] Given that the related compound Apoptolidin targets the mitochondria, it is plausible that this compound primarily acts through the intrinsic pathway. However, crosstalk between the two pathways is common, and a comprehensive investigation is recommended to elucidate the precise mechanism in your model system.

Q4: How can I assess whether this compound is inducing apoptosis or another form of cell death like necrosis?

A4: Several assays can differentiate between apoptosis and necrosis. A common method is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Early apoptotic cells will stain positive for Annexin V and negative for PI, while late apoptotic and necrotic cells will stain positive for both. Other methods include TUNEL assays to detect DNA fragmentation (a hallmark of apoptosis) and morphological assessment by microscopy.

Data Presentation

A comprehensive table of IC50 values for this compound across a wide range of cancer and normal cell lines is not currently available in the public domain. Researchers are encouraged to generate this data for their specific cell lines of interest. Below is a template table to organize your experimental findings.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Selectivity Index (SI)¹
e.g., MCF-7Breast Adenocarcinoma48DataData
e.g., A549Lung Carcinoma48DataData
e.g., HCT116Colon Carcinoma48DataData
e.g., PANC-1Pancreatic Carcinoma48DataData
e.g., HEK293Normal Kidney48DataN/A
e.g., MCF-10ANormal Breast Epithelial48DataN/A

¹Selectivity Index (SI) is calculated as the IC50 in a normal cell line divided by the IC50 in a cancer cell line. A higher SI value indicates greater selective cytotoxicity.

Experimental Protocols

Cell Viability Assay (MTT Assay) to Determine IC50

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Target cancer and normal cell lines

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan (B1609692) solubilization)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight medium from the cells and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Detection by Annexin V/PI Staining

This protocol describes how to differentiate between viable, apoptotic, and necrotic cells using Annexin V and Propidium Iodide (PI) staining.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound at the determined IC50 concentration for a specified time. Harvest both adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Cytotoxicity Observed - this compound concentration is too low.- Incubation time is too short.- Cell density is too high.- this compound has degraded.- Perform a broader dose-response curve with higher concentrations.- Increase the incubation time (e.g., 48 or 72 hours).- Optimize the initial cell seeding density.- Prepare fresh this compound stock solution.
High Variability Between Replicates - Uneven cell seeding.- Pipetting errors.- Edge effects in the 96-well plate.- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent with technique.- Avoid using the outer wells of the plate or fill them with sterile PBS.
Inconsistent IC50 Values - Different passage numbers of cells.- Variation in incubation time or confluency.- Inconsistent this compound stock solution.- Use cells within a consistent and low passage number range.- Standardize all experimental parameters.- Prepare a large batch of stock solution and aliquot for single use.
This compound Precipitation in Media - Poor solubility of the compound.- Prepare a higher concentration stock in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration in the media is low (typically <0.5%).- Gently warm the media and vortex after adding the compound.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Cell_Culture Cell Culture (Cancer & Normal Lines) Dose_Response Dose-Response Assay (e.g., MTT) Cell_Culture->Dose_Response Iso_Prep This compound Stock Preparation Iso_Prep->Dose_Response IC50_Calc IC50 Calculation Dose_Response->IC50_Calc Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_Study Mechanism of Action (e.g., Western Blot) Apoptosis_Assay->Mechanism_Study Pathway_Analysis Apoptotic Pathway Analysis Mechanism_Study->Pathway_Analysis IC50_Calc->Apoptosis_Assay Selectivity_Index Selectivity Index Calculation IC50_Calc->Selectivity_Index

Experimental workflow for optimizing this compound.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Activation Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 This compound This compound ATP_Synthase Mitochondrial ATP Synthase This compound->ATP_Synthase Inhibition Mitochondria Mitochondria ATP_Synthase->Mitochondria Disruption Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Apoptosome Apoptosome Cytochrome_c->Apoptosome Formation with Apaf-1 Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed signaling pathway for this compound-induced apoptosis.

Troubleshooting_Logic Start Unexpected Result in Cytotoxicity Assay Check_Reagents Check Reagents & Calculations? Start->Check_Reagents Check_Cells Check Cell Health & Density? Check_Reagents->Check_Cells No Solution1 Recalculate & Remake Solutions Check_Reagents->Solution1 Yes Check_Assay Assay Interference? Check_Cells->Check_Assay No Solution2 Optimize Seeding Density & Use Low Passage Cells Check_Cells->Solution2 Yes Solution3 Use Alternative Assay (e.g., LDH or CellTiter-Glo) Check_Assay->Solution3 Yes End Reliable Data Check_Assay->End No Solution1->End Solution2->End Solution3->End

Logical flow for troubleshooting cytotoxicity experiments.

References

Technical Support Center: Addressing Isoapoptolidin Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation issues with Isoapoptolidin in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous cell culture medium. Why is this happening?

A: This is a common issue known as "crashing out" and occurs because this compound, like many macrolides, is poorly soluble in aqueous environments. While it dissolves readily in an organic solvent like DMSO, the rapid dilution into the aqueous medium causes the compound to exceed its solubility limit and precipitate.

Q2: What is the maximum recommended final concentration of DMSO in my aqueous solution?

A: To minimize both precipitation and potential solvent-induced cellular toxicity, the final concentration of DMSO in your cell culture medium should be kept below 0.5%, with an ideal target of less than 0.1%.

Q3: Can the temperature of my aqueous solution affect this compound solubility?

A: Yes, temperature can play a role. It is generally recommended to use pre-warmed (37°C) cell culture media or buffers when preparing your final working solutions of this compound, as this can help improve solubility.

Q4: Are there any additives I can use to improve the solubility of this compound in my experiments?

A: For certain applications, solubilizing agents or excipients can be employed to enhance the aqueous solubility of hydrophobic compounds. These may include cyclodextrins or certain polymers. However, it is crucial to first test the compatibility of these agents with your specific cell line and assay, as they can have their own biological effects.

Q5: How should I prepare my working solutions of this compound to avoid precipitation?

A: A serial dilution approach is recommended. Instead of adding a small volume of a highly concentrated DMSO stock directly to a large volume of aqueous medium, first create an intermediate dilution of your stock in your culture medium. Then, add this intermediate dilution to the final volume. This gradual reduction in solvent concentration can help prevent the compound from crashing out.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Immediate, heavy precipitation upon adding DMSO stock to aqueous medium. The final concentration of this compound exceeds its aqueous solubility limit.- Decrease the final working concentration of this compound.- Perform a solubility test to determine the maximum soluble concentration in your specific medium (see Experimental Protocols).
Rapid solvent exchange from DMSO to the aqueous environment.- Use a serial dilution method. Prepare an intermediate dilution of the DMSO stock in pre-warmed medium before making the final dilution.- Add the this compound stock solution dropwise to the vortexing aqueous medium to ensure rapid mixing.
Fine, crystalline precipitate forms over time in the incubator. The compound is supersaturated and is slowly coming out of solution.- Lower the final working concentration to below the saturation point.- Consider the use of a solubilizing agent like a cyclodextrin, after validating its compatibility with your experimental system.
Evaporation of the medium in the culture plate, leading to increased compound concentration.- Ensure proper humidification in the incubator.- Use sealed culture plates or flasks for long-term experiments.
Inconsistent results between experiments. Variable precipitation due to minor differences in solution preparation.- Standardize your protocol for preparing working solutions, including temperatures, mixing speed, and dilution steps.- Visually inspect for any signs of precipitation before adding the solution to your cells.

Quantitative Data Summary

The aqueous solubility of this compound is not widely published. The following table provides typical solubility characteristics for poorly soluble macrolide compounds and recommended starting conditions for this compound. It is strongly advised to experimentally determine the solubility in your specific buffer or medium.

Parameter Value/Recommendation Notes
Solubility in Organic Solvents Soluble in DMSO, ethanol, methanol, and DMF.[1]Prepare high-concentration stock solutions (e.g., 10-50 mM) in 100% DMSO.
Aqueous Solubility (Estimated) Very low (likely in the low µM range or less)This is an estimation based on the behavior of similar macrolide compounds.
Recommended Final DMSO Concentration < 0.5% (ideally < 0.1%)Higher concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.
Recommended Working Concentration Range 1 nM - 10 µM (to be determined experimentally)Start with low concentrations and perform a dose-response curve to find the optimal non-precipitating concentration for your assay.
Storage of Stock Solutions Aliquot and store at -20°C for up to one month.Avoid repeated freeze-thaw cycles. Allow the vial to equilibrate to room temperature before opening.

Experimental Protocols

Protocol 1: Kinetic Aqueous Solubility Assessment of this compound

This protocol provides a method to estimate the maximum soluble concentration of this compound in your aqueous buffer or cell culture medium.

Materials:

  • This compound

  • 100% DMSO

  • Aqueous buffer or cell culture medium of choice (pre-warmed to 37°C)

  • 96-well clear flat-bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 600-650 nm

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Ensure it is fully dissolved.

  • Prepare Serial Dilutions in DMSO: In a separate 96-well plate or microcentrifuge tubes, perform a 2-fold serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Prepare the Assay Plate: Add 198 µL of your pre-warmed aqueous buffer or medium to the wells of a clear 96-well plate.

  • Add this compound Dilutions: Transfer 2 µL of each DMSO dilution of this compound into the corresponding wells of the assay plate. This will result in a 1:100 dilution and a final DMSO concentration of 1%. Also, include a well with 2 µL of DMSO only as a negative control.

  • Incubate and Observe: Mix the plate gently on a plate shaker for 2 minutes. Let the plate incubate at room temperature for 1-2 hours.

  • Measure Absorbance: Measure the absorbance of the plate at 620 nm. An increase in absorbance compared to the DMSO control indicates the formation of a precipitate.

  • Determine Maximum Soluble Concentration: The highest concentration of this compound that does not show a significant increase in absorbance is considered the approximate kinetic solubility limit under these conditions.

Protocol 2: Cell-Based ATP Measurement Assay

This protocol describes a general method to measure the effect of this compound on cellular ATP levels, consistent with its mechanism as an ATP synthase inhibitor.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound working solutions (prepared as described above, at non-precipitating concentrations)

  • Oligomycin (B223565) (positive control, another ATP synthase inhibitor)

  • Vehicle control (medium with the same final DMSO concentration)

  • A commercial ATP detection assay kit (e.g., luciferase-based)

  • White opaque 96-well plates suitable for luminescence assays

  • Luminometer

Procedure:

  • Cell Seeding: Seed your cells in a white opaque 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.

  • Compound Treatment: Carefully remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound, oligomycin (e.g., 10 µM), or the vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 1, 6, or 24 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • ATP Measurement: Following the manufacturer's instructions for your chosen ATP assay kit, lyse the cells and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence readings of the treated wells to the vehicle control wells to determine the percentage decrease in cellular ATP levels.

Visual Guides

Experimental Workflow for Handling this compound

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Experimental Assay cluster_qc Quality Control stock Dissolve this compound in 100% DMSO (e.g., 10 mM) intermediate Prepare Intermediate Dilution in pre-warmed medium stock->intermediate Serial Dilution final Prepare Final Working Solution (Final DMSO < 0.5%) intermediate->final add_to_cells Add to Cells final->add_to_cells check_precipitate Visually Inspect for Precipitation final->check_precipitate incubate Incubate add_to_cells->incubate measure Measure Endpoint incubate->measure check_precipitate->add_to_cells If Clear G cluster_compound Compound Action cluster_mitochondria Mitochondrion cluster_cellular_response Cellular Response This compound This compound atp_synthase ATP Synthase (Complex V) This compound->atp_synthase Inhibits atp_production ATP Production atp_synthase->atp_production atp_levels Cellular ATP Levels (Decrease) atp_synthase->atp_levels Inhibition leads to atp_production->atp_levels Maintains amp_atp_ratio AMP:ATP Ratio (Increase) atp_levels->amp_atp_ratio ampk AMPK Activation amp_atp_ratio->ampk downstream Downstream Effects (e.g., Inhibition of mTOR, Induction of Autophagy) ampk->downstream

References

Impact of serum concentration on Isoapoptolidin activity in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isoapoptolidin in vitro. The information is presented in a question-and-answer format to directly address specific issues related to the impact of serum concentration on this compound's activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a macrolide compound that has been identified as a potent inhibitor of the F1Fo-ATP synthase. By targeting this crucial enzyme in the mitochondrial respiratory chain, this compound disrupts cellular ATP production, leading to energy depletion and subsequently inducing apoptosis in susceptible cells. Its mechanism of action is linked to the activation of the AMP-activated protein kinase (AMPK) signaling pathway, a key regulator of cellular energy homeostasis.

Q2: How does the presence of serum in cell culture media affect the in vitro activity of this compound?

A2: Serum contains various proteins, with albumin being the most abundant, that can bind to small molecules like this compound. This protein binding is a reversible equilibrium, but only the unbound, or "free," fraction of the drug is pharmacologically active and capable of entering cells to interact with its target.[1] Consequently, the presence of serum can sequester this compound, reducing its free concentration and leading to an apparent decrease in its potency, which is observed as a higher IC50 value. The extent of this effect is dependent on the concentration of serum proteins and the binding affinity of this compound to these proteins.

Q3: How can I determine the unbound concentration of this compound in my experiments?

A3: The unbound concentration of this compound can be determined experimentally using techniques such as equilibrium dialysis or ultrafiltration.[1] These methods separate the free drug from the protein-bound drug, allowing for the quantification of the active fraction. Alternatively, computational models can be used to estimate the unbound concentration based on the known protein binding affinity of the compound and the concentration of serum proteins in the culture medium.

Q4: Should I conduct my in vitro experiments in serum-free or serum-containing media?

A4: The choice between serum-free and serum-containing media depends on the specific aims of your experiment.

  • Serum-free conditions are useful for determining the intrinsic activity of this compound without the confounding factor of protein binding. However, prolonged exposure to serum-free conditions can induce stress and affect the viability of some cell lines.

  • Serum-containing media more closely mimics the physiological environment. If the goal is to predict the in vivo efficacy of this compound, conducting experiments in the presence of serum is crucial. It is recommended to use a serum concentration that is physiologically relevant.

Q5: What are the critical controls to include in a cytotoxicity experiment with this compound and varying serum concentrations?

A5: To ensure the reliability of your results, the following controls are essential:

  • Untreated Control: Cells cultured in media with the corresponding serum concentration but without this compound. This represents 100% cell viability.

  • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve this compound (e.g., DMSO) in media with the corresponding serum concentration. This control accounts for any potential toxicity of the solvent.

  • Positive Control: Cells treated with a known cytotoxic agent to confirm that the assay is performing correctly.

  • No-Cell Control (Media Only): Wells containing only the culture media with the corresponding serum concentration and this compound. This helps to determine any background signal or interference from the compound or serum.

Troubleshooting Guides

Issue 1: Higher than expected IC50 values for this compound.

Potential Cause Troubleshooting Step
High Serum Concentration The presence of serum proteins can bind to this compound, reducing its free and active concentration.[1]
1. Reduce Serum Concentration: Perform the assay with a lower percentage of serum (e.g., 2% or 5% FBS) or in serum-free media to determine the intrinsic potency of the compound.
2. Calculate Unbound Concentration: If working with serum is necessary, calculate the unbound concentration of this compound to better correlate it with the observed biological effect.
Cell Seeding Density If the cell density is too high, the effective concentration of the drug per cell may be reduced.
1. Optimize Cell Number: Perform a preliminary experiment to determine the optimal cell seeding density for your assay.
Compound Instability This compound may be unstable in the culture medium over the course of the experiment.
1. Check Stability: Assess the stability of this compound in your culture medium at 37°C over the duration of the assay.
Incorrect Assay Endpoint The chosen incubation time may not be sufficient for this compound to induce a measurable cytotoxic effect.
1. Time-Course Experiment: Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your assay.

Issue 2: High variability in cytotoxicity data between experiments.

Potential Cause Troubleshooting Step
Inconsistent Serum Lot Different lots of serum can have varying protein concentrations and compositions, leading to batch-to-batch variability.
1. Use a Single Serum Lot: For a set of comparative experiments, use the same lot of serum.
2. Pre-test New Lots: Before starting a new series of experiments with a new lot of serum, it is advisable to re-validate key assay parameters.
Inconsistent Cell Passage Number The sensitivity of cells to a drug can change with increasing passage number.
1. Use a Consistent Passage Range: Perform experiments using cells within a defined and narrow passage number range.
Pipetting Errors Inaccurate pipetting can lead to significant variability in both cell number and compound concentration.
1. Calibrate Pipettes: Ensure all pipettes are properly calibrated.
2. Use Reverse Pipetting: For viscous solutions like serum, use reverse pipetting to improve accuracy.

Data Presentation

The following table provides a hypothetical representation of the impact of Fetal Bovine Serum (FBS) concentration on the in vitro cytotoxic activity (IC50) of this compound against a cancer cell line. This data is for illustrative purposes to demonstrate the expected trend.

Cell LineSerum Concentration (% FBS)Apparent IC50 of this compound (nM)
Cancer Cell Line X0%50
2%120
5%250
10%550

Disclaimer: The data presented in this table is illustrative and intended for educational purposes only. The actual IC50 values for this compound must be determined experimentally.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay) with Varying Serum Concentrations

Objective: To determine the effect of serum concentration on the cytotoxic activity of this compound.

Materials:

  • Selected cancer cell line

  • Complete growth medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • This compound

  • DMSO (vehicle)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density in complete growth medium containing 10% FBS.

    • Incubate for 24 hours to allow for cell attachment.

  • Serum Starvation (Optional):

    • After 24 hours, aspirate the medium and wash the cells with PBS.

    • Add medium containing the desired final serum concentrations (e.g., 0%, 2%, 5%, 10% FBS) and incubate for a further 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in media containing the respective serum concentrations.

    • Add the diluted compounds to the corresponding wells. Include vehicle controls and untreated controls.

    • Incubate for the desired exposure time (e.g., 48 hours).

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each serum concentration.

Mandatory Visualizations

experimental_workflow cluster_prep Day 1: Cell Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4: Assay seed_cells Seed cells in 96-well plate (10% FBS) incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 change_media Change to media with varying serum % incubate_24h_1->change_media incubate_24h_2 Incubate for 24h change_media->incubate_24h_2 add_this compound Add this compound (serial dilutions) incubate_24h_2->add_this compound incubate_48h Incubate for 48h add_this compound->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add solubilization buffer incubate_4h->solubilize read_absorbance Read absorbance (570 nm) solubilize->read_absorbance

Caption: Experimental workflow for the in vitro cytotoxicity assay.

signaling_pathway This compound This compound ATP_Synthase F1Fo-ATP Synthase This compound->ATP_Synthase inhibits ATP_depletion ATP Depletion ATP_Synthase->ATP_depletion leads to AMP_increase Increased AMP/ATP Ratio ATP_depletion->AMP_increase AMPK AMPK Activation AMP_increase->AMPK activates mTOR_inhibition mTOR Inhibition AMPK->mTOR_inhibition inhibits Apoptosis Apoptosis AMPK->Apoptosis promotes mTOR_inhibition->Apoptosis contributes to

Caption: Simplified signaling pathway of this compound.

Caption: Troubleshooting logic for high IC50 values.

References

Technical Support Center: Control Experiments for Studying Isoapoptolidin's Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the mechanism of Isoapoptolidin. The information is tailored for scientists and drug development professionals to effectively design, execute, and interpret experiments aimed at elucidating this compound-induced apoptosis.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of this compound?

A1: this compound, an isomer of Apoptolidin, is understood to induce apoptosis primarily through the intrinsic (mitochondrial) pathway. Apoptolidin has been shown to be a potent inhibitor of the mitochondrial F0F1-ATP synthase.[1][2][3] This inhibition disrupts mitochondrial function, leading to the release of pro-apoptotic factors, activation of caspases, and subsequent programmed cell death. Cell killing induced by Apoptolidin is dependent on caspase-9, a key initiator caspase in the intrinsic pathway.[1]

Q2: What are the essential positive and negative controls for studying this compound-induced apoptosis?

A2: Proper controls are critical for validating your experimental results.

  • Positive Controls:

    • Known Apoptosis Inducers: Use a well-characterized apoptosis-inducing agent like Staurosporine, Etoposide, or TRAIL to confirm that your assay systems can detect apoptosis.

    • Cell Lysates from Apoptotic Cells: For Western blotting, commercially available or self-prepared lysates from cells treated with a known apoptosis inducer can serve as a positive control for detecting cleaved caspases and PARP.

  • Negative Controls:

    • Vehicle Control: Treat cells with the same solvent (e.g., DMSO) used to dissolve this compound at the highest concentration used in your experiment. This controls for any effects of the solvent on cell viability and apoptosis.

    • Untreated Cells: This baseline control shows the normal physiological state of the cells.

Q3: How do I determine the optimal concentration and treatment time for this compound in my cell line?

A3: A dose-response and time-course experiment is essential.

  • Dose-Response: Treat your cells with a range of this compound concentrations (e.g., from nanomolar to micromolar) for a fixed time point (e.g., 24 or 48 hours).

  • Time-Course: Use a fixed, effective concentration of this compound and measure the apoptotic response at various time points (e.g., 6, 12, 24, 48 hours).

  • Assay: Use a cell viability assay, such as the MTT assay, to determine the IC50 (the concentration at which 50% of cell viability is inhibited). This will guide the selection of appropriate concentrations for mechanistic studies.

Troubleshooting Guides

Cell Viability (MTT) Assay

Issue 1: High variability between replicate wells.

  • Possible Cause:

    • Uneven cell seeding.

    • Incomplete solubilization of formazan (B1609692) crystals.

    • Pipetting errors.

  • Troubleshooting Steps:

    • Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting.

    • After adding the solubilization solution, ensure all formazan crystals are dissolved by gentle mixing or shaking.

    • Calibrate your pipettes and use proper pipetting techniques.

Issue 2: Low signal or no significant difference between treated and control groups.

  • Possible Cause:

    • This compound concentration is too low or treatment time is too short.

    • Cell density is too low.

    • Incorrect wavelength used for measurement.

  • Troubleshooting Steps:

    • Perform a dose-response and time-course experiment to determine optimal conditions.

    • Ensure you are seeding the recommended number of cells for your plate format.

    • Measure absorbance at the correct wavelength for formazan (typically 570 nm) and a reference wavelength (around 630 nm).

Western Blot for Cleaved Caspase-3 and Cleaved PARP

Issue 1: No detectable cleaved caspase-3 or cleaved PARP in this compound-treated samples.

  • Possible Cause:

    • The time point of harvest missed the peak of apoptosis.

    • Insufficient protein loaded.

    • Poor antibody quality or incorrect antibody dilution.

    • Inefficient protein transfer of small fragments.

  • Troubleshooting Steps:

    • Perform a time-course experiment to identify the optimal harvest time for detecting cleavage.

    • Increase the amount of protein loaded onto the gel (30-50 µg is a good starting point).

    • Use a validated antibody for cleaved caspase-3 and cleaved PARP and optimize the antibody concentration.

    • For small proteins like cleaved caspase-3 (17/19 kDa), use a membrane with a smaller pore size (0.2 µm) and optimize transfer conditions (e.g., reduce transfer time or voltage) to prevent over-transfer.[2]

Issue 2: High background on the Western blot membrane.

  • Possible Cause:

    • Insufficient blocking.

    • Antibody concentration is too high.

    • Inadequate washing.

  • Troubleshooting Steps:

    • Increase blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., BSA instead of milk).

    • Titrate your primary and secondary antibodies to find the optimal concentration.

    • Increase the number and duration of washing steps with TBST.

Caspase-3/7 Activity Assay (e.g., Caspase-Glo® 3/7)

Issue 1: High background luminescence in negative controls.

  • Possible Cause:

    • Spontaneous apoptosis in unhealthy or overgrown cell cultures.

    • Contamination of reagents or cells.

  • Troubleshooting Steps:

    • Use healthy, log-phase cells for your experiments. Avoid letting cells become over-confluent.

    • Ensure all reagents and cell cultures are sterile.

    • Include a "no-cell" control (media and assay reagent only) to determine the background luminescence of the reagent itself.

Issue 2: Low signal-to-noise ratio.

  • Possible Cause:

    • Suboptimal timing of the assay.

    • Insufficient this compound concentration.

    • Low cell number.

  • Troubleshooting Steps:

    • Optimize the incubation time after adding the Caspase-Glo® reagent (usually 1-3 hours).

    • Confirm the effective concentration of this compound from your cell viability assays.

    • Ensure an adequate number of cells are plated per well.

Mitochondrial Membrane Potential (MMP) Assay (e.g., JC-1)

Issue 1: High green fluorescence (low MMP) in control cells.

  • Possible Cause:

    • Unhealthy cells undergoing spontaneous apoptosis.

    • Phototoxicity from excessive exposure of the JC-1 dye to light.

    • Incorrect compensation settings in flow cytometry.

  • Troubleshooting Steps:

    • Ensure you are using a healthy cell population.

    • Protect the JC-1 dye and stained cells from light as much as possible.

    • If using flow cytometry, properly set up compensation controls using single-stained samples.

Issue 2: Unexpected increase in red fluorescence in treated cells.

  • Possible Cause:

    • Mitochondrial hyperpolarization, which can be an early event in some forms of apoptosis.

    • Artifacts from JC-1 dye concentration or incubation time.

  • Troubleshooting Steps:

    • Carefully analyze the red/green fluorescence ratio, not just the red fluorescence alone.

    • Optimize the JC-1 concentration and incubation time for your specific cell line.

    • Always include a positive control for depolarization, such as CCCP or FCCP, to validate the assay.[4][5]

Data Presentation

The following tables present illustrative data for the effect of this compound on a hypothetical cancer cell line (e.g., HeLa). The values are for demonstration purposes and should be determined experimentally for your specific system.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

This compound (nM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
1085.2 ± 5.1
5062.7 ± 3.9
10048.9 ± 4.2
25025.1 ± 3.5
50010.8 ± 2.1
IC50 ~100 nM

Table 2: Caspase-3/7 Activity in Response to this compound

Treatment (24h)Fold Change in Caspase-3/7 Activity (Mean ± SD)
Vehicle Control1.0 ± 0.1
This compound (100 nM)3.5 ± 0.4
This compound (250 nM)6.8 ± 0.7
Staurosporine (1 µM)8.2 ± 0.9

Table 3: Mitochondrial Membrane Potential (JC-1 Assay)

Treatment (12h)Red/Green Fluorescence Ratio (Mean ± SD)% Depolarized Cells (Mean ± SD)
Vehicle Control2.8 ± 0.35.2 ± 1.1
This compound (100 nM)1.5 ± 0.245.8 ± 3.7
This compound (250 nM)0.8 ± 0.178.3 ± 4.5
CCCP (50 µM)0.3 ± 0.0595.1 ± 2.3

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound and a vehicle control.

  • Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Western Blot for Cleaved Caspase-3 and Cleaved PARP
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load 30-50 µg of protein per lane onto a 12-15% polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Caspase-3/7 Activity Assay
  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Assay: Add an equal volume of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Measurement: Measure luminescence using a plate reader.

Mitochondrial Membrane Potential (MMP) Assay with JC-1
  • Cell Seeding and Treatment: Seed cells on a black, clear-bottom 96-well plate or in culture dishes and treat with this compound.

  • JC-1 Staining: Remove the media and add media containing JC-1 dye (typically 1-5 µg/mL). Incubate for 15-30 minutes at 37°C.

  • Washing: Wash the cells with assay buffer or PBS.

  • Analysis:

    • Microscopy: Visualize the cells using a fluorescence microscope. Healthy cells will exhibit red mitochondrial staining (J-aggregates), while apoptotic cells will show green cytoplasmic staining (JC-1 monomers).

    • Flow Cytometry: Scrape and collect the cells, then analyze them on a flow cytometer, measuring the fluorescence in both the green (FITC) and red (PE) channels.

    • Plate Reader: Read the fluorescence intensity at both emission wavelengths (e.g., ~530 nm for green and ~590 nm for red). Calculate the red/green fluorescence ratio.

Visualizations

apoptosis_pathway This compound This compound ATP_Synthase F0F1-ATP Synthase This compound->ATP_Synthase inhibits Mitochondria Mitochondria Cytochrome_c Cytochrome c (release) Mitochondria->Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 activates Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 activates Caspase3 Active Caspase-3 PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP Cleaved_PARP->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound.

western_blot_workflow start Cell Treatment with This compound lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking Blocking (5% Milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-cleaved caspase-3) blocking->primary_ab secondary_ab Secondary HRP-conjugated Antibody Incubation primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection end Analysis of Protein Bands detection->end

Caption: Experimental workflow for Western Blotting.

troubleshooting_logic start No Cleaved Caspase-3 Band on Western Blot q1 Is the positive control (e.g., Staurosporine) working? start->q1 sol1 Troubleshoot Assay: - Check antibodies - Check reagents - Check transfer efficiency q1->sol1 No q2 Did you perform a time-course experiment? q1->q2 Yes a1_yes Yes a1_no No sol2 Perform Time-Course: Apoptotic peak may be transient. Test earlier/later time points. q2->sol2 No q3 Is protein load sufficient (30-50 µg)? q2->q3 Yes a2_yes Yes a2_no No sol3 Increase protein load. q3->sol3 No end Re-evaluate this compound's mechanism in your system. q3->end Yes a3_yes Yes a3_no No

References

Technical Support Center: Deconvolution of Isoapoptolidin Effects from its Isomerization to Apoptolidin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and experimentally deconvoluting the biological effects of isoapoptolidin (B15209) from its more active isomer, apoptolidin (B62325). Given the propensity of apoptolidin to isomerize into the less active this compound under biologically relevant conditions, it is crucial to design and troubleshoot experiments that can distinguish the activities of these two molecules.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of apoptolidin?

A1: The primary molecular target of apoptolidin is the F1 subcomplex of mitochondrial F0F1-ATP synthase.[1] Inhibition of this enzyme disrupts cellular energy homeostasis, leading to the induction of apoptosis.

Q2: How does the activity of this compound compare to that of apoptolidin?

A2: this compound is significantly less active than apoptolidin. It is over 10-fold less potent as an inhibitor of mitochondrial F0F1-ATPase.[2]

Q3: What causes the isomerization of apoptolidin to this compound?

A3: Apoptolidin isomerizes to this compound through an acyl migration from the C19 to the C20 hydroxyl group, resulting in a ring-expanded macrolactone.[3] This isomerization can occur in aqueous solutions at ambient temperatures, conditions often found in cell-based assays.[3]

Q4: Can the isomerization of apoptolidin affect the results of my experiments?

A4: Yes. Since the isomerization can occur within the timeframe of most cell-based assays, a solution initially containing pure apoptolidin will likely become a mixture of apoptolidin and the less active this compound over the course of the experiment. This can lead to an underestimation of apoptolidin's potency and complicate the interpretation of structure-activity relationships.

Q5: How can I minimize the impact of isomerization in my experiments?

A5: To minimize the impact of isomerization, consider the following:

  • Use freshly prepared solutions of apoptolidin for each experiment.

  • Minimize incubation times where possible.

  • Maintain a controlled pH , as basic conditions can accelerate degradation and isomerization.[4]

  • Analyze the stability of apoptolidin under your specific experimental conditions using techniques like HPLC.

  • Consider using more stable analogs if available for your research questions.

Troubleshooting Guides

Issue 1: Higher than expected IC50/EC50 values for Apoptolidin
Potential Cause Troubleshooting Step
Isomerization to this compound Prepare fresh stock solutions of Apoptolidin in an appropriate solvent (e.g., DMSO) immediately before use. Minimize the duration of the experiment. Analyze the purity of the compound in your assay medium over time using HPLC to quantify the extent of isomerization.
Poor Cell Health Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. Avoid over-confluency.
Incorrect Drug Concentration Verify the concentration of your stock solution. Perform a serial dilution carefully and use a positive control with a known IC50 value.
Assay Interference Components of the cell culture medium or the assay reagents may interact with the compound. Test the stability of apoptolidin in the complete assay medium.
Issue 2: Inconsistent results in apoptosis assays (e.g., Annexin V/PI staining)
Potential Cause Troubleshooting Step
Variable Isomerization Inconsistent preparation of apoptolidin solutions or variations in incubation times can lead to different ratios of apoptolidin to this compound between experiments. Standardize the entire experimental workflow, from compound preparation to final analysis.
Loss of Apoptotic Cells Apoptotic cells can detach from the culture surface. When harvesting cells, be sure to collect both the adherent and floating cell populations.[5]
Incorrect Gating in Flow Cytometry Improperly set gates can lead to inaccurate quantification of apoptotic cells. Use unstained and single-stained controls to set the correct gates and compensation.[6]
Reagent Issues Ensure that Annexin V binding buffer contains sufficient calcium, as binding is calcium-dependent.[5] Check the expiration dates of all reagents.

Data Presentation

The following tables summarize the comparative biological activities of apoptolidin and this compound.

Table 1: Inhibition of Mitochondrial F0F1-ATPase

CompoundIC50 (µM)
Apoptolidin0.7
This compound17

Data extracted from literature and represents the concentration required to inhibit 50% of the enzyme's activity in a cell-free assay.

Table 2: Antiproliferative Activity (GI50)

CompoundGI50 (nM) in Ad12-3Y1 cells
Apoptolidin6.5
This compound> 1000

GI50 is the concentration required to inhibit cell growth by 50%. Data is from a cell-based assay.

Experimental Protocols

Protocol 1: Comparative Cytotoxicity Assessment using MTT Assay

This protocol is designed to compare the cytotoxic effects of apoptolidin and this compound.

  • Cell Seeding: Seed cancer cells (e.g., H292 human lung carcinoma cells) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare fresh stock solutions of apoptolidin and this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of apoptolidin, this compound, or vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 values for both compounds by plotting the percentage of viability against the log of the compound concentration.

Protocol 2: Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry

This protocol allows for the quantification of apoptotic and necrotic cells following treatment with apoptolidin or this compound.

  • Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of apoptolidin, this compound, or vehicle control for a specified time (e.g., 24 hours).

  • Cell Harvesting:

    • Collect the culture supernatant (containing floating cells).

    • Wash the adherent cells with PBS and detach them using a gentle cell dissociation reagent (e.g., Accutase).

    • Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use unstained, Annexin V-FITC only, and PI only controls for proper compensation and gating.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualizations

Apoptolidin-Induced Apoptosis Signaling Pathway

Apoptolidin_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Apoptolidin Apoptolidin ATP_Synthase F0F1-ATP Synthase Apoptolidin->ATP_Synthase Inhibition ATP_Production ATP Production ATP_Synthase->ATP_Production Decreased Cytochrome_c Cytochrome c ATP_Synthase->Cytochrome_c Release AMPK AMPK ATP_Production->AMPK Activates (via increased AMP/ATP ratio) Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Apoptosis Apoptosis AMPK->Apoptosis Contributes to Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase3->Apoptosis

Caption: Apoptolidin inhibits mitochondrial ATP synthase, leading to apoptosis.

Experimental Workflow for Deconvoluting Isomer Effects

Deconvolution_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis cluster_data Data Interpretation Apoptolidin_Stock Fresh Apoptolidin Stock Cell_Culture Cell Culture Treatment Apoptolidin_Stock->Cell_Culture Isoapoptolidin_Stock This compound Stock Isoapoptolidin_Stock->Cell_Culture Vehicle Vehicle Control Vehicle->Cell_Culture Incubation Incubation (Defined Time) Cell_Culture->Incubation Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Incubation->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Incubation->Apoptosis_Assay HPLC_Analysis HPLC Analysis of Supernatant Incubation->HPLC_Analysis Compare_IC50 Compare IC50/GI50 Values Cytotoxicity_Assay->Compare_IC50 Quantify_Apoptosis Quantify Apoptosis Apoptosis_Assay->Quantify_Apoptosis Correlate_Activity Correlate Activity with Isomer Ratio HPLC_Analysis->Correlate_Activity Compare_IC50->Correlate_Activity Quantify_Apoptosis->Correlate_Activity Isomerization_Logic Apoptolidin Apoptolidin (High Activity) Equilibrium Equilibrium Mixture in Assay Apoptolidin->Equilibrium Isomerization Observed_Activity Observed Biological Activity Apoptolidin->Observed_Activity True Potency This compound This compound (Low Activity) This compound->Equilibrium Isomerization This compound->Observed_Activity Minimal Contribution Equilibrium->Observed_Activity Leads to

References

Validation & Comparative

Isoapoptolidin vs. Apoptolidin: A Comparative Analysis of Potency and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological potency of Isoapoptolidin and its isomer, Apoptolidin. Both are potent inducers of apoptosis, primarily targeting the mitochondrial F0F1-ATP synthase. This document summarizes key experimental data, outlines the methodologies used in these studies, and visualizes the relevant biological pathways to offer a comprehensive resource for researchers in oncology and drug discovery.

Executive Summary

Apoptolidin and its ring-expanded isomer, this compound, are natural macrolides that exhibit selective cytotoxicity against cancer cells. Their primary mechanism of action is the inhibition of mitochondrial F0F1-ATP synthase, a critical enzyme for cellular energy production. This inhibition triggers the intrinsic pathway of apoptosis. While both compounds induce apoptosis, their potency in inhibiting their direct molecular target differs significantly. Experimental data indicates that Apoptolidin is a substantially more potent inhibitor of F0F1-ATPase in a cell-free assay compared to this compound . However, in cell-based antiproliferative assays, their potencies are comparable, likely due to the facile equilibration between the two isomers under physiological conditions.

Data Presentation: Potency Comparison

The following table summarizes the inhibitory concentrations (IC50) of this compound and Apoptolidin from a key study, highlighting the differences in their potency against their molecular target and in a cellular context.

CompoundF0F1-ATPase Inhibition (IC50)Antiproliferative Activity (GI50)
Apoptolidin 0.7 µM6.5 nM
This compound 17 µM9 nM

Data sourced from Wender et al., 2006.

The data clearly demonstrates that Apoptolidin is approximately 24-fold more potent than this compound in directly inhibiting the F0F1-ATPase enzyme in an isolated yeast mitochondria assay. Interestingly, this marked difference in enzymatic inhibition does not translate to a similar disparity in their antiproliferative activities against transformed rat fibroblast cells. This suggests that the less active isomer, this compound, may convert to the more active Apoptolidin within the cellular environment, leading to a similar overall biological effect.

Mechanism of Action: Inhibition of Mitochondrial ATP Synthase and Induction of Apoptosis

Both this compound and Apoptolidin exert their cytotoxic effects by targeting the F1 subunit of the mitochondrial F0F1-ATP synthase. This enzyme plays a crucial role in oxidative phosphorylation, utilizing the proton gradient across the inner mitochondrial membrane to synthesize ATP.

By inhibiting ATP synthase, these compounds disrupt cellular energy homeostasis, leading to a decrease in ATP levels. This metabolic stress is a key trigger for the intrinsic pathway of apoptosis. The inhibition of ATP synthase leads to mitochondrial outer membrane permeabilization (MOMP), a critical event often considered the "point of no return" in apoptosis.

Following MOMP, pro-apoptotic factors are released from the mitochondrial intermembrane space into the cytosol. A key event is the release of cytochrome c, which then binds to the apoptotic protease-activating factor 1 (Apaf-1). This binding, in the presence of dATP, triggers the assembly of a large protein complex known as the apoptosome. The apoptosome then recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9 proceeds to cleave and activate effector caspases, such as caspase-3, which are responsible for the execution phase of apoptosis, leading to the dismantling of the cell.

Experimental Protocols

F0F1-ATPase Inhibition Assay (Isolated Yeast Mitochondria)

This spectrophotometric assay measures the activity of F0F1-ATPase by coupling the hydrolysis of ATP to the oxidation of NADH.

1. Preparation of Isolated Yeast Mitochondria:

  • Yeast cells (e.g., Saccharomyces cerevisiae) are cultured and harvested.

  • Spheroplasts are generated by enzymatic digestion of the cell wall.

  • Spheroplasts are lysed, and mitochondria are isolated through differential centrifugation.

2. ATPase Activity Measurement:

  • The assay is performed in a reaction mixture containing Tris buffer, MgCl2, KCl, and ATP.

  • The production of ADP from ATP hydrolysis by F0F1-ATPase is coupled to the oxidation of NADH to NAD+ via the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) enzyme system.

  • The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm using a spectrophotometer.

3. Inhibition Assay:

  • Isolated yeast mitochondria are pre-incubated with varying concentrations of the test compounds (this compound or Apoptolidin).

  • The enzymatic reaction is initiated by the addition of ATP.

  • The rate of NADH oxidation is measured, and the percentage of inhibition is calculated relative to a vehicle control.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway of Apoptosis Induction

cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol ATP_Synthase F0F1-ATP Synthase ATP ATP Synthesis ATP_Synthase->ATP Inhibited by Apoptolidin/ This compound MOMP Mitochondrial Outer Membrane Permeabilization Cytochrome_c_cyto Cytochrome c MOMP->Cytochrome_c_cyto Release Cytochrome_c_mito Cytochrome c Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Pro_Caspase9 Pro-Caspase-9 Pro_Caspase9->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Activates Pro_Caspase3 Pro-Caspase-3 Pro_Caspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes Cytochrome_c_cyto->Apoptosome Binds to Apaf-1

Caption: Intrinsic apoptosis pathway initiated by Apoptolidin/Isoapoptolidin.

Experimental Workflow for Potency Determination

cluster_Enzyme_Assay F0F1-ATPase Inhibition Assay cluster_Cell_Assay Antiproliferative Assay Yeast Yeast Culture Mitochondria_Isolation Mitochondria Isolation Yeast->Mitochondria_Isolation ATPase_Assay Spectrophotometric ATPase Assay Mitochondria_Isolation->ATPase_Assay IC50_Enzyme IC50 Determination (Enzymatic) ATPase_Assay->IC50_Enzyme Cell_Culture Cancer Cell Culture Compound_Treatment Treatment with Apoptolidin/ This compound Cell_Culture->Compound_Treatment Proliferation_Assay Cell Proliferation Assay (e.g., SRB) Compound_Treatment->Proliferation_Assay GI50_Cell GI50 Determination (Cellular) Proliferation_Assay->GI50_Cell This compound This compound This compound->ATPase_Assay This compound->Compound_Treatment Apoptolidin Apoptolidin Apoptolidin->ATPase_Assay Apoptolidin->Compound_Treatment

Caption: Workflow for determining the potency of this compound and Apoptolidin.

A Comparative Analysis of Isoapoptolidin and Staurosporine-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the apoptotic effects of isoapoptolidin (B15209) and the well-characterized inducing agent, staurosporine (B1682477). While extensive data exists for staurosporine, research specifically detailing the apoptotic mechanism of this compound is limited. This compound is a naturally occurring isomer of apoptolidin (B62325), isolated from the fermentation broth of Nocardiopsis sp.[1]. Due to the scarcity of direct experimental data on this compound, this comparison will draw upon the known mechanisms of its parent compound, apoptolidin, to infer its likely mode of action.

Introduction to the Compounds

This compound is a macrolide antibiotic that has been identified as an isomer of apoptolidin[1]. Apoptolidin selectively induces apoptosis in various cancer cell lines, with a primary mechanism of action involving the inhibition of the F0-F1 ATP synthase in mitochondria[2]. This inhibition leads to a disruption of cellular energy metabolism, ultimately triggering the intrinsic apoptotic pathway. It is presumed that this compound shares a similar mechanism of action due to its structural similarity to apoptolidin.

Staurosporine , an alkaloid originally isolated from the bacterium Streptomyces staurosporeus, is a potent, broad-spectrum protein kinase inhibitor. It is widely used as a tool compound in research to induce apoptosis in a variety of cell types[3][4]. Staurosporine triggers the intrinsic apoptotic pathway through mechanisms that include the release of cytochrome c from the mitochondria, activation of caspases, and subsequent cellular dismantling[2][4][5]. It can induce apoptosis through both caspase-dependent and caspase-independent pathways[3][6].

Comparative Data on Apoptosis Induction

The following table summarizes the key molecular events and markers associated with apoptosis induced by apoptolidin (as a proxy for this compound) and staurosporine.

FeatureThis compound (inferred from Apoptolidin)Staurosporine
Primary Molecular Target Mitochondrial F0-F1 ATP Synthase[2]Broad-spectrum protein kinase inhibitor
Primary Apoptotic Pathway Intrinsic (Mitochondrial) PathwayIntrinsic (Mitochondrial) Pathway[2][5]
Mitochondrial Membrane Potential (ΔΨm) DissipationDissipation[4]
Cytochrome c Release Yes (inferred)Yes[2][4]
Initiator Caspase Activation Caspase-9 (inferred)Caspase-9[2][5]
Executioner Caspase Activation Caspase-3, -7 (inferred)Caspase-3[1][4]
PARP Cleavage Yes (inferred)Yes[1]
Annexin V Staining PositivePositive[5]
Cell Cycle Arrest Not a primary reported mechanismCan induce G2/M phase arrest[7]

Signaling Pathways of Apoptosis Induction

The signaling cascades initiated by this compound (inferred) and staurosporine, while both converging on the intrinsic apoptotic pathway, are triggered by distinct upstream events.

This compound (inferred from Apoptolidin) Signaling Pathway

This compound is believed to directly target the mitochondrial F0-F1 ATP synthase. This inhibition disrupts the proton motive force, leading to a decrease in ATP production and dissipation of the mitochondrial membrane potential. This mitochondrial distress is a key signal for the initiation of apoptosis, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.

G cluster_0 Mitochondrion cluster_1 Cytoplasm ATP_Synthase F0-F1 ATP Synthase MMP ΔΨm Dissipation ATP_Synthase->MMP CytC_Release Cytochrome c Release MMP->CytC_Release Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytC_Release->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis This compound This compound This compound->ATP_Synthase

Caption: Inferred signaling pathway of this compound-induced apoptosis.

Staurosporine Signaling Pathway

Staurosporine, as a broad-spectrum kinase inhibitor, induces cellular stress through multiple mechanisms, which converge on the mitochondria. Its inhibition of various protein kinases disrupts normal cellular signaling, leading to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak). This results in mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.

G cluster_0 Mitochondrion cluster_1 Cytoplasm Bcl2 Pro-apoptotic Bcl-2 Proteins (Bax, Bak) MOMP MOMP Bcl2->MOMP CytC_Release Cytochrome c Release MOMP->CytC_Release Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytC_Release->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Staurosporine Staurosporine Protein_Kinases Protein Kinases Staurosporine->Protein_Kinases Inhibition Protein_Kinases->Bcl2 Activation

Caption: Signaling pathway of staurosporine-induced apoptosis.

Experimental Protocols

Detailed methodologies for key experiments used to characterize apoptosis are provided below.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of this compound or staurosporine for the desired time points (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Treat cells with the test compounds as described above.

  • Harvest the cells and wash twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1x10⁶ cells/mL.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Principle: The lipophilic cationic dye, JC-1, is used to measure the mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates in the mitochondria, which fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and fluoresces green.

Protocol:

  • Treat cells with this compound or staurosporine.

  • Incubate the cells with JC-1 (5 µg/mL) for 15-30 minutes at 37°C.

  • Wash the cells twice with PBS.

  • Analyze the cells by flow cytometry, measuring the fluorescence emission at both 530 nm (green) and 590 nm (red). A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Western Blot Analysis for Caspase Activation and PARP Cleavage

Principle: Western blotting is used to detect the cleavage of pro-caspases into their active forms and the cleavage of PARP, a substrate of executioner caspases.

Protocol:

  • Lyse treated and untreated cells in RIPA buffer containing protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against cleaved caspase-9, cleaved caspase-3, and cleaved PARP overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the comparative analysis of apoptosis induction by this compound and staurosporine.

G cluster_0 Cell Culture & Treatment cluster_1 Apoptosis Assays cluster_2 Data Analysis & Comparison Cell_Culture Cell Seeding Treatment Treatment with this compound or Staurosporine Cell_Culture->Treatment MTT Cell Viability (MTT) Treatment->MTT AnnexinV Apoptosis Detection (Annexin V/PI) Treatment->AnnexinV MMP Mitochondrial Potential (JC-1) Treatment->MMP Western Protein Analysis (Western Blot) Treatment->Western Data_Analysis Quantitative Analysis MTT->Data_Analysis AnnexinV->Data_Analysis MMP->Data_Analysis Western->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison Conclusion Conclusion Comparison->Conclusion

Caption: Experimental workflow for apoptosis analysis.

Conclusion

Both this compound (by inference from apoptolidin) and staurosporine are potent inducers of apoptosis via the intrinsic, mitochondria-mediated pathway. The primary distinction lies in their initial molecular targets: this compound is thought to directly inhibit mitochondrial ATP synthase, leading to a bioenergetic crisis, while staurosporine acts as a broad-spectrum kinase inhibitor, disrupting cellular signaling pathways that converge on the mitochondria.

This guide provides a framework for the comparative analysis of these two compounds. Further direct experimental investigation into the apoptotic mechanisms of this compound is warranted to confirm the inferences made from its parent compound, apoptolidin, and to fully elucidate its potential as a selective anti-cancer agent. The provided protocols and diagrams serve as a resource for researchers designing and conducting such comparative studies.

References

Validating the Mitochondrial Target of Isoapoptolidin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Isoapoptolidin's performance against other known mitochondrial F1Fo-ATP synthase inhibitors, supported by experimental data. The focus is on validating the mitochondrial targeting of this compound by examining its effects on the F1Fo-ATP synthase enzyme and on mitochondrial function within the cell.

Executive Summary

This compound, a derivative of the natural product Apoptolidin, is a potent inhibitor of the mitochondrial F1Fo-ATP synthase, a key enzyme in cellular energy production. Inhibition of this enzyme disrupts the mitochondrial membrane potential, leading to a decrease in cellular ATP levels and the induction of apoptosis, or programmed cell death. This guide compares the inhibitory activity of this compound with that of Apoptolidin and two other well-characterized F1Fo-ATP synthase inhibitors, Oligomycin and Aurovertin (B1171891) B. The experimental data presented herein validates the mitochondrial F1Fo-ATP synthase as the primary target of this compound and provides a framework for evaluating its potential as a therapeutic agent.

Comparative Analysis of F1Fo-ATP Synthase Inhibitors

The following table summarizes the in vitro inhibitory activity of this compound and comparator compounds against the F1Fo-ATP synthase.

CompoundTarget Subunit(s)IC50 (µM)Mechanism of ActionReference
This compound F1Fo17Inhibition of ATPase activity[1]
ApoptolidinF1Fo0.71Inhibition of ATPase activity[1]
OligomycinFoVaries by isoformBlocks the proton channel of the Fo subunit, inhibiting both ATP synthesis and hydrolysis.[2]
Aurovertin BF1 (β subunit)~0.56 (Kd)Binds to the β subunit of the F1 domain, inhibiting the catalytic activity of the enzyme.[3]

Experimental Validation of Mitochondrial Targeting

F1Fo-ATP Synthase Activity Assay

This assay directly measures the enzymatic activity of the F1Fo-ATP synthase. Inhibition of this activity is a primary indicator of direct targeting.

Experimental Protocol:

  • Isolate Mitochondria: Isolate mitochondria from a suitable cell line or tissue using differential centrifugation.

  • Prepare Reaction Mixture: Prepare a reaction buffer containing a substrate for the ATPase activity (e.g., ATP) and a system to detect the product (e.g., a coupled enzyme assay that leads to a colorimetric or fluorometric readout).

  • Incubate with Inhibitor: Incubate the isolated mitochondria with varying concentrations of the test compound (e.g., this compound).

  • Measure Activity: Initiate the reaction by adding the substrate and measure the rate of product formation over time using a spectrophotometer or plate reader.

  • Calculate IC50: Determine the concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50).

Cellular ATP Level Measurement

Inhibition of the F1Fo-ATP synthase is expected to decrease the cellular production of ATP.

Experimental Protocol:

  • Cell Culture: Culture cells in a multi-well plate.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound for a specified period.

  • Cell Lysis: Lyse the cells to release the intracellular ATP.

  • Luciferase Assay: Use a luciferase-based ATP assay kit to measure the amount of ATP in the cell lysates. The luminescence produced is proportional to the ATP concentration.

  • Data Analysis: Normalize the ATP levels to the total protein concentration or cell number and compare the ATP levels in treated cells to untreated controls.

Mitochondrial Oxygen Consumption Rate (OCR) Measurement

Inhibitors of the F1Fo-ATP synthase will decrease the rate of oxygen consumption that is coupled to ATP synthesis.

Experimental Protocol:

  • Cell Seeding: Seed cells in a specialized microplate for use with an extracellular flux analyzer.

  • Compound Injection: After measuring the basal oxygen consumption rate, inject the test compound into the wells.

  • Sequential Injections: Subsequently, inject other mitochondrial inhibitors (e.g., oligomycin, FCCP, and rotenone/antimycin A) to determine various parameters of mitochondrial respiration.

  • Measure OCR: The instrument measures the oxygen concentration in the micro-chamber in real-time to calculate the OCR.

  • Data Interpretation: A decrease in OCR after the addition of the test compound, similar to the effect of oligomycin, indicates inhibition of ATP synthesis-coupled respiration.

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Assay)

Disruption of the F1Fo-ATP synthase function leads to a decrease in the mitochondrial membrane potential. The JC-1 dye is a common fluorescent probe used to measure this change.

Experimental Protocol:

  • Cell Staining: Treat cells with the test compound and then stain with JC-1 dye.

  • Fluorescence Microscopy or Flow Cytometry: In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low membrane potential, JC-1 remains in its monomeric form and fluoresces green.

  • Data Analysis: The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio indicates depolarization.

Apoptosis Induction (Caspase-3 Activity Assay)

Inhibition of mitochondrial function is a potent trigger for the intrinsic pathway of apoptosis, which involves the activation of executioner caspases like caspase-3.

Experimental Protocol:

  • Cell Treatment: Treat cells with the test compound to induce apoptosis.

  • Cell Lysis: Prepare cell lysates.

  • Caspase-3 Assay: Use a colorimetric or fluorometric assay kit that contains a caspase-3 substrate conjugated to a reporter molecule.

  • Measure Activity: Cleavage of the substrate by active caspase-3 releases the reporter molecule, which can be quantified using a spectrophotometer or fluorometer.

  • Data Analysis: An increase in caspase-3 activity in treated cells compared to untreated cells indicates the induction of apoptosis.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by F1Fo-ATP synthase inhibitors and a general workflow for validating a mitochondrial target.

cluster_0 Mitochondrial Targeting and Apoptosis Induction This compound This compound ATP_Synthase F1Fo-ATP Synthase This compound->ATP_Synthase Inhibits MMP ↓ Mitochondrial Membrane Potential ATP_Synthase->MMP ATP ↓ Cellular ATP ATP_Synthase->ATP Cytochrome_c Cytochrome c Release MMP->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

cluster_1 Workflow for Validating Mitochondrial Target Start Hypothesized Mitochondrial Targeting Compound (e.g., this compound) Enzyme_Assay In Vitro F1Fo-ATP Synthase Activity Assay Start->Enzyme_Assay Cellular_Assays Cell-Based Assays Enzyme_Assay->Cellular_Assays Positive Result ATP_Assay Cellular ATP Measurement Cellular_Assays->ATP_Assay OCR_Assay Mitochondrial Respiration (OCR) Measurement Cellular_Assays->OCR_Assay MMP_Assay Mitochondrial Membrane Potential (JC-1) Assay Cellular_Assays->MMP_Assay Apoptosis_Assay Apoptosis Induction (Caspase-3) Assay Cellular_Assays->Apoptosis_Assay Validation Target Validated ATP_Assay->Validation OCR_Assay->Validation MMP_Assay->Validation Apoptosis_Assay->Validation

Caption: Experimental workflow for mitochondrial target validation.

Conclusion

The available data strongly supports the mitochondrial F1Fo-ATP synthase as the primary target of this compound. Its inhibitory effect on the enzyme, although less potent than its parent compound Apoptolidin, is significant.[1] Further cellular studies are warranted to fully characterize its effects on mitochondrial function and its potential as an apoptosis-inducing agent for therapeutic applications. The experimental protocols and comparative data provided in this guide offer a robust framework for the continued investigation of this compound and other novel mitochondrial-targeting compounds.

References

A Comparative Guide to the In Vitro and In Vivo Activity of Isoapoptolidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-cancer activity of Isoapoptolidin, a potent apoptosis-inducing agent. Due to the limited availability of direct data on this compound, this guide utilizes data from its close structural isomer, Apoptolidin, as a scientifically reasonable surrogate. The activity of Apoptolidin is compared with other mitochondrially-targeted apoptosis inducers, namely the Bcl-2 inhibitor Venetoclax (B612062) and small molecule Bax/Bak activators. This guide presents supporting experimental data in structured tables, detailed methodologies for key experiments, and visual diagrams of signaling pathways and experimental workflows to facilitate a clear understanding of their comparative performance.

Introduction to this compound and its Mechanism of Action

This compound is a naturally occurring macrolide and an isomer of Apoptolidin. Apoptolidin has been identified as a selective inducer of apoptosis in various cancer cell lines.[1] Its primary mechanism of action involves the inhibition of the mitochondrial F0F1-ATP synthase, a key enzyme in cellular energy production.[2] By disrupting mitochondrial function, Apoptolidin triggers the intrinsic pathway of apoptosis, leading to programmed cell death. This mitochondrially-targeted mechanism makes it a compound of significant interest in cancer research.

In Vitro Activity: A Comparative Analysis

The in vitro cytotoxic activity of Apoptolidin has been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Table 1: In Vitro Cytotoxicity of Apoptolidin and Venetoclax
CompoundCancer Cell LineIC50 (µM)Citation
Apoptolidin A RKO (Colon)0.02[3]
HCT116 (Colon)0.03[3]
SW480 (Colon)0.05[3]
Venetoclax OCI-AML3 (Leukemia)0.6[4]
THP-1 (Leukemia)Not specified[5]
MV4-11 (Leukemia)<0.1[6]
MOLM13 (Leukemia)0.2[4]
HL-60 (Leukemia)1.6[4]
Kasumi-1 (Leukemia)5.4 - 6.8[6]

In Vivo Efficacy: Preclinical Models

The in vivo anti-tumor activity of Apoptolidin and its analogs, as well as comparator compounds, has been assessed in preclinical animal models.

Table 2: In Vivo Efficacy of Apoptolidin Analogs and Bax/Bak Activators
Compound/AnalogAnimal ModelCancer TypeDosing RegimenOutcomeCitation
Ammocidin A NSG mice xenograftLeukemia (MV-4-11 cells)0.1 mg/kg/day, 5 days/week for 2 weeksSuppressed leukemia progression with minimal toxicity[7]
SMBA1 Mouse xenograftLung Cancer (A549 cells)40 mg/kg/day for 14 daysPotently suppressed tumor growth via apoptosis[8]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental approach to studying these compounds, the following diagrams are provided.

Apoptolidin Signaling Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Apoptolidin Apoptolidin ATP_synthase F0F1-ATP Synthase Apoptolidin->ATP_synthase Inhibits Bax Bax CytoC Cytochrome c Bax->CytoC Promotes release Bak Bak Bak->CytoC Promotes release Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 Activates ProCasp37 Pro-caspase-3/7 Casp9->ProCasp37 Cleaves Casp37 Caspase-3/7 ProCasp37->Casp37 Apoptosis Apoptosis Casp37->Apoptosis Executes MMP Loss of Mitochondrial Membrane Potential ATP_synthase->MMP Leads to MMP->Bax MMP->Bak CytoC->Apaf1 In Vitro to In Vivo Correlation Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies invitro_start Cancer Cell Lines cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) invitro_start->cytotoxicity mechanistic Mechanistic Assays (Caspase, MMP, Western Blot) invitro_start->mechanistic ic50 Determine IC50 Values cytotoxicity->ic50 invitro_end In Vitro Activity Profile ic50->invitro_end mechanistic->invitro_end correlation In Vitro-In Vivo Correlation (IVIVC) invitro_end->correlation invivo_start Animal Model (e.g., Xenograft) dosing Compound Administration invivo_start->dosing monitoring Tumor Growth Monitoring dosing->monitoring efficacy Evaluate Anti-Tumor Efficacy (%TGI) monitoring->efficacy invivo_end In Vivo Efficacy Data efficacy->invivo_end invivo_end->correlation

References

Benchmarking the Therapeutic Index of Novel Anticancer Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Case Study Approach with Isoapoptolidin (B15209) Analogue "Compound X" Against Standard Chemotherapeutics

For researchers, scientists, and drug development professionals, a critical step in the preclinical evaluation of any new potential anticancer agent is the determination of its therapeutic index (TI). The TI is a quantitative measure of a drug's safety margin, comparing the dose required to produce a therapeutic effect to the dose that causes toxicity. A higher TI indicates a wider safety margin. This guide provides a framework for benchmarking the therapeutic index of a novel investigational compound, here termed "Compound X," an analogue of this compound, against established chemotherapeutic agents: doxorubicin, paclitaxel (B517696), and cisplatin (B142131).

Due to the limited availability of public data on this compound, this guide utilizes a hypothetical yet plausible dataset for "Compound X," informed by existing research on the related compound apoptolidin, which has shown selective cytotoxicity toward cancer cells.[1][2][3] The methodologies and comparative data for the established chemotherapeutics are based on published literature.

Understanding the Therapeutic Index

The therapeutic index is most commonly calculated as the ratio of the dose of a drug that is toxic to 50% of a population (TD50) to the dose that is therapeutically effective in 50% of a population (ED50). In preclinical animal studies, this is often represented as the ratio of the lethal dose for 50% of the population (LD50) to the effective dose for 50% of the population (ED50).

A high therapeutic index is desirable, suggesting that a much higher dose is needed to produce a toxic effect than to achieve a therapeutic one. Conversely, drugs with a narrow therapeutic index require careful dose monitoring to avoid toxicity.

Data Presentation: In Vitro Cytotoxicity (IC50)

A crucial first step in assessing the therapeutic potential of a new compound is to determine its cytotoxic effects on cancer cells versus normal, healthy cells. This is typically achieved by calculating the half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process (like cell growth) by 50%. A lower IC50 value indicates greater potency. The ratio of the IC50 for normal cells to the IC50 for cancer cells can provide an in vitro estimation of the therapeutic index.

The following table summarizes hypothetical IC50 values for "Compound X" alongside published data for doxorubicin, paclitaxel, and cisplatin across various cancer and normal cell lines. It is important to note that IC50 values can vary significantly between studies due to differences in experimental conditions such as cell line passage number, incubation time, and the specific assay used.[4][5]

CompoundCell LineCell TypeIC50 (µM) - 72h exposureReference
Compound X MCF-7 Breast Cancer 0.008 Hypothetical
A549 Lung Cancer 0.012 Hypothetical
HCT116 Colon Cancer 0.010 Hypothetical
MCF-10A Normal Breast Epithelial 0.950 Hypothetical
BEAS-2B Normal Lung Epithelial 1.200 Hypothetical
DoxorubicinMCF-7Breast Cancer~0.1 - 2.5[6][7]
A549Lung Cancer>20[6]
HCT116Colon Cancer~0.2[8]
MCF-10ANormal Breast Epithelial>100[8]
HK-2Normal Kidney>20[6]
PaclitaxelMCF-7Breast Cancer~0.0025 - 0.01[9][10]
A549Lung Cancer~0.027 (120h)[11]
HCT116Colon Cancer~0.005-
Human FibroblastsNormal Fibroblast>0.5[10]
CisplatinMCF-7Breast Cancer~5 - 20[4][12]
A549Lung Cancer~3 - 15[13]
HCT116Colon Cancer~2 - 10-
HEK-293TNormal Kidney~822[14]

Experimental Protocols

This colorimetric assay is a standard method for assessing cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, and the amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (Compound X, doxorubicin, paclitaxel, cisplatin) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

To determine the LD50, an acute toxicity study in an animal model (e.g., mice or rats) is necessary. This should be conducted in accordance with ethical guidelines and established protocols, such as those from the Organisation for Economic Co-operation and Development (OECD).

Protocol (Following OECD Guideline 423 - Acute Toxic Class Method):

  • Animal Model: Use healthy, young adult rodents of a single sex (typically females, as they are often slightly more sensitive).

  • Housing and Acclimatization: House the animals in appropriate conditions with a 12-hour light/dark cycle and provide access to food and water ad libitum. Allow for an acclimatization period of at least 5 days.

  • Dosing: Administer the test compound in a stepwise procedure, with each step using three animals. The starting dose is selected from a series of fixed doses (e.g., 5, 50, 300, 2000 mg/kg). The substance is typically administered orally via gavage.

  • Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Dose Progression: The outcome of each step determines the next dose. If mortality is observed, the dose for the next step is lowered. If no mortality occurs, the dose is increased.

  • Endpoint: The test is stopped when a dose that causes mortality is identified or when no mortality is observed at the highest dose level. The LD50 is then estimated based on the observed outcomes at different dose levels.

Visualizations: Workflows and Signaling Pathways

G cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis cluster_analysis Data Analysis and Interpretation cell_culture Culture Cancer and Normal Cell Lines mtt_assay Perform MTT Assay with Compound X and Controls cell_culture->mtt_assay ic50_calc Calculate IC50 Values mtt_assay->ic50_calc ti_calc Calculate Therapeutic Index (LD50 / ED50 or IC50 Normal / IC50 Cancer) ic50_calc->ti_calc animal_model Select Animal Model (e.g., Mice) toxicity_study Conduct Acute Toxicity Study (OECD Guidelines) animal_model->toxicity_study ld50_calc Determine LD50 Value toxicity_study->ld50_calc ld50_calc->ti_calc benchmark Benchmark against Known Chemotherapeutics ti_calc->benchmark

Caption: Workflow for determining the therapeutic index.

Apoptolidin has been shown to selectively induce apoptosis in cancer cells by targeting the mitochondrial F0F1-ATP synthase.[3] Inhibition of this complex disrupts cellular energy metabolism, leading to apoptosis.

G cluster_mitochondrion Mitochondrion Apoptolidin Apoptolidin/ This compound ATP_Synthase F0F1-ATP Synthase Apoptolidin->ATP_Synthase Inhibits ATP_Production ATP Production ATP_Synthase->ATP_Production Catalyzes Apoptosis Apoptosis ATP_Production->Apoptosis Inhibition leads to

Caption: Mechanism of action of Apoptolidin.

Conclusion

Benchmarking a novel compound's therapeutic index against established chemotherapeutics is a fundamental component of preclinical drug development. While direct experimental data for this compound remains to be fully characterized in the public domain, the framework presented here provides a comprehensive guide for researchers to conduct such comparative studies. The hypothetical data for "Compound X" illustrates a promising profile with a potentially high therapeutic index, warranting further investigation. The provided experimental protocols for in vitro and in vivo studies offer a starting point for generating the necessary data to make informed decisions about the future development of new anticancer agents.

References

Differential Effects of Apoptolidin A on Cancer Cell Lineages: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic and mechanistic effects of Apoptolidin A, a macrolide natural product, on various cancer cell lineages. Due to the likely misspelling of "Isoapoptolidin" in the topic, this guide focuses on the well-documented compound Apoptolidin A, which exhibits remarkable selective cytotoxicity against cancer cells.

Executive Summary

Apoptolidin A is a potent inducer of apoptosis that demonstrates significant differential effects between cancerous and non-cancerous cells, as well as among different cancer types. Its primary mechanism of action is the inhibition of the F1 subcomplex of mitochondrial ATP synthase, a crucial enzyme for cellular energy production.[1][2] This targeted disruption of cellular metabolism leads to the activation of the intrinsic apoptotic pathway and cell cycle arrest, showcasing its potential as a selective anti-cancer agent.

Data Presentation: Comparative Cytotoxicity of Apoptolidin A

The selective cytotoxicity of Apoptolidin A is evident from its varying half-maximal inhibitory concentrations (IC50) across different cell lines. A notable differential effect is observed between colorectal cancer (CRC) cells and normal colon cells.

Cell LineCancer TypeIC50 (µM) after 72hReference
RKOColorectal Carcinoma0.05 ± 0.01[3]
HCT116Colorectal Carcinoma0.08 ± 0.01[3]
SW480Colorectal Carcinoma0.12 ± 0.02[3]
CCD841 CoNNormal Colon Epithelial> 10[3]
MV-4-11Acute Myeloid LeukemiaHighly Sensitive[1]

Note: The MV-4-11 cell line was identified as highly sensitive, though a specific IC50 value was not provided in the referenced study.

Furthermore, Apoptolidin A was distinguished in the National Cancer Institute's NCI-60 screen as being among the top 0.1% most cell line-selective cytotoxic agents tested at the time.[1][2]

Mechanism of Action and Signaling Pathways

Apoptolidin A's mode of action is centered on the disruption of mitochondrial function, which disproportionately affects cancer cells with high energy demands.

  • Targeting Mitochondrial ATP Synthase : Unlike other inhibitors that target the Fo subcomplex, Apoptolidin A specifically inhibits the F1 subcomplex of mitochondrial ATP synthase.[1] This inhibition depletes the cell's primary energy source, ATP.

  • Induction of the Intrinsic Apoptotic Pathway : The resulting metabolic stress triggers the intrinsic pathway of apoptosis. This process is dependent on the activation of caspase-9 and can be inhibited by the anti-apoptotic protein Bcl-2.[4] A key feature of Apoptolidin A's action is its independence from the p53 tumor suppressor pathway, which is often mutated in cancer.[4]

  • Activation of AMPK Stress Response : Inhibition of ATP production leads to an increase in the AMP:ATP ratio, which in turn activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[3]

  • Cell Cycle Arrest : In colorectal cancer cells, Apoptolidin A has been shown to induce G0/G1 phase cell cycle arrest.[3]

  • Antimetastatic Effects : Apoptolidin A upregulates the expression of N-Myc downstream-regulated gene 1 (NDRG1) in colorectal cancer cells, a gene associated with metastasis suppression.[3]

Signaling Pathway Diagram

ApoptolidinA_Pathway ApoptolidinA Apoptolidin A ATP_Synthase F1 subcomplex of Mitochondrial ATP Synthase ApoptolidinA->ATP_Synthase Inhibits NDRG1 NDRG1 Upregulation ApoptolidinA->NDRG1 CellCycleArrest G0/G1 Cell Cycle Arrest ApoptolidinA->CellCycleArrest ATP_production ATP Production Intrinsic_Pathway Intrinsic Apoptotic Pathway (Caspase-9 dependent) ATP_production->Intrinsic_Pathway Triggers AMPK AMPK Activation ATP_production->AMPK Activates Apoptosis Apoptosis Intrinsic_Pathway->Apoptosis Bcl2 Bcl-2 Bcl2->Intrinsic_Pathway Inhibits Metastasis Metastasis NDRG1->Metastasis Inhibits

Caption: Mechanism of Apoptolidin A-induced cytotoxicity in cancer cells.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability and Cytotoxicity Assay (Sulforhodamine B Assay)
  • Cell Seeding : Cancer cells (e.g., RKO, HCT116, SW480) are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Drug Treatment : Cells are treated with various concentrations of Apoptolidin A (typically ranging from 0.01 to 10 µM) for 72 hours.

  • Cell Fixation : After incubation, the cells are fixed by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubating for 1 hour at 4°C.

  • Staining : The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes.

  • Destaining and Solubilization : Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base solution.

  • Data Acquisition : The absorbance is measured at 515 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Cell Cycle Analysis (Flow Cytometry)
  • Cell Treatment : Cells are seeded in 6-well plates and treated with Apoptolidin A at various concentrations for 24 hours.

  • Cell Harvesting : Cells are harvested by trypsinization, washed with phosphate-buffered saline (PBS), and fixed in 70% ethanol (B145695) at -20°C overnight.

  • Staining : Fixed cells are washed with PBS and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A for 30 minutes in the dark.

  • Data Acquisition and Analysis : The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Western Blot Analysis
  • Protein Extraction : Following treatment with Apoptolidin A, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : The total protein concentration of the lysates is determined using a BCA protein assay.

  • Electrophoresis and Transfer : Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting : The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Cyclin D1, CDK4, CDK6, Bax, Bcl-2, NDRG1, and a loading control like β-actin) overnight at 4°C.

  • Detection : The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Endpoint Assays cluster_data Data Analysis start Start: Cancer Cell Lines culture Cell Culture & Seeding (96-well, 6-well plates) start->culture treatment Apoptolidin A Treatment (Dose & Time Variation) culture->treatment srb_assay Cytotoxicity (SRB Assay) treatment->srb_assay flow_cytometry Cell Cycle Analysis (Flow Cytometry) treatment->flow_cytometry western_blot Protein Expression (Western Blot) treatment->western_blot ic50 IC50 Calculation srb_assay->ic50 cell_cycle_dist Cell Cycle Distribution flow_cytometry->cell_cycle_dist protein_levels Protein Level Changes western_blot->protein_levels end Conclusion: Differential Effects & Mechanism ic50->end cell_cycle_dist->end protein_levels->end

Caption: General workflow for assessing Apoptolidin A's effects.

Conclusion

Apoptolidin A demonstrates significant and selective anti-cancer activity, primarily by targeting mitochondrial ATP synthase. Its ability to induce apoptosis in a p53-independent manner and its differential cytotoxicity between cancer and normal cells make it a compelling candidate for further investigation in cancer drug development. The data presented in this guide highlights its potent effects, particularly in colorectal cancer and leukemia cell lines, and provides a foundation for future preclinical and clinical studies.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Isoapoptolidin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the proper disposal of isoapoptolidin (B15209), tailored for researchers, scientists, and drug development professionals. Given the nature of this compound as an analog of the cytotoxic agent apoptolidin, it is imperative to handle its disposal with stringent safety measures, treating it as a cytotoxic compound.

Core Safety and Handling Precautions

While the Safety Data Sheet (SDS) for this compound may not classify it as a hazardous substance under the Globally Harmonized System (GHS), its close structural relationship to apoptolidin—a known inducer of apoptosis—necessitates that it be handled as a potentially hazardous and cytotoxic material.[1][2][3][4][5][6] Standard laboratory procedures for handling potent compounds should be strictly followed, including the use of personal protective equipment (PPE) such as gloves, lab coats, and eye protection.[7][8][9]

Quantitative Data on Waste Management

ParameterGuidelineCitation
Incineration Temperature Up to 1,200 °C[10]
Container Type Puncture-proof, leak-proof, with secure lids[7][11][12]
Container Color Coding Purple or Red[7][10][11][12][13]
Labeling "Cytotoxic Waste", Biohazard Symbol[7][10][12]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound waste, including contaminated labware and unused product.

1. Segregation of Waste:

  • Immediately segregate all waste contaminated with this compound at the point of generation.[7][12] This includes unused this compound, solutions containing the compound, contaminated consumables (e.g., pipette tips, gloves, vials), and spill cleanup materials.

  • Do not mix this compound waste with general laboratory waste or other chemical waste streams.[13][14]

2. Waste Containment:

  • Solid Waste: Place all contaminated solid waste, such as gloves, paper towels, and empty vials, into a designated, puncture-resistant container lined with a purple or red cytotoxic waste bag.[10][11][13]

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof container clearly labeled as "Cytotoxic Waste."[13] Do not dispose of liquid this compound waste down the drain.[13]

  • Sharps: Any sharps, such as needles or contaminated glassware, must be placed in a designated, puncture-proof sharps container that is also labeled for cytotoxic waste.[7][11][12]

3. Labeling and Storage:

  • Clearly label all waste containers with "Cytotoxic Waste" and the appropriate biohazard symbol.[7][10][12]

  • Store the sealed waste containers in a secure, designated area away from general lab traffic until they are collected for disposal.[12]

4. Final Disposal:

  • The final disposal method for cytotoxic waste is high-temperature incineration.[7][10][11][13] This process ensures the complete destruction of the hazardous compounds.

  • Arrange for a licensed hazardous waste disposal contractor to collect and transport the cytotoxic waste for incineration.[10][12] Ensure that the contractor is aware of the nature of the waste.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Isoapoptolidin_Disposal_Workflow cluster_generation Waste Generation Point cluster_segregation Immediate Segregation cluster_containment Proper Containment cluster_labeling_storage Labeling & Interim Storage cluster_disposal Final Disposal A This compound Use (Research, Experiments) B Identify Contaminated Items: - Unused Product - Solutions - PPE, Labware A->B Generates Waste C1 Solid Waste (Purple/Red Bag) B->C1 C2 Liquid Waste (Sealed Container) B->C2 C3 Sharps Waste (Cytotoxic Sharps Bin) B->C3 D Label all containers: 'Cytotoxic Waste' + Biohazard Symbol C1->D C2->D C3->D E Store in Secure, Designated Area D->E Awaiting Pickup F Arrange for Collection by Licensed Waste Contractor E->F G High-Temperature Incineration F->G Ensures Destruction

This compound Disposal Workflow

References

Essential Safety and Handling of Isoapoptolidin in a Research Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and efficient laboratory environment. While Isoapoptolidin is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is essential. This guide provides immediate and essential safety and logistical information for handling this compound, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

Due to the absence of specific hazard data for this compound, a conservative approach to PPE is recommended, treating it as a potentially hazardous substance. The following table summarizes the recommended PPE for handling this compound based on general laboratory safety principles.

PPE CategoryItemSpecifications and Use
Eye Protection Safety Glasses with Side Shields or GogglesShould be worn at all times in the laboratory to protect against splashes or accidental contact.
Hand Protection Nitrile GlovesShould be worn when handling the solid compound or solutions. Gloves should be inspected for integrity before use and changed regularly, or immediately if contaminated.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect skin and clothing from potential contamination.
Respiratory Protection Not generally requiredAs this compound is a solid with low volatility, respiratory protection is not typically necessary under standard laboratory conditions with adequate ventilation. If creating aerosols or dust, a risk assessment should be performed to determine if a respirator is needed.

Experimental Workflow for Handling this compound

The following diagram outlines a standard workflow for the safe handling of this compound in a laboratory setting, from receiving the compound to its final disposal.

A Receiving and Storage B Preparation of Solutions A->B Don appropriate PPE C Experimental Use B->C Use in a well-ventilated area D Decontamination C->D Clean work surfaces and equipment E Waste Segregation C->E Collect all waste D->E F Disposal E->F Follow institutional guidelines Start Start: Handling this compound Assess Assess Potential for Exposure Start->Assess Eyes Risk of eye contact? Assess->Eyes Skin Risk of skin contact? Eyes->Skin No WearGoggles Wear safety glasses/goggles Eyes->WearGoggles Yes Inhalation Risk of inhalation? Skin->Inhalation No WearGloves Wear nitrile gloves Skin->WearGloves Yes UseHood Work in a fume hood or ventilated enclosure Inhalation->UseHood Yes End Proceed with experiment Inhalation->End No WearGoggles->Skin WearLabCoat Wear a lab coat WearGloves->WearLabCoat WearLabCoat->Inhalation UseHood->End

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.